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Core Science & Biosynthesis

Foundational

N-Pentyl-1-(propan-2-yl)piperidin-4-amine structure elucidation

An In-depth Technical Guide to the Structure Elucidation of N-Pentyl-1-(propan-2-yl)piperidin-4-amine Introduction: The Privileged Piperidine Scaffold The N-substituted piperidin-4-amine framework is a cornerstone in mod...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure Elucidation of N-Pentyl-1-(propan-2-yl)piperidin-4-amine

Introduction: The Privileged Piperidine Scaffold

The N-substituted piperidin-4-amine framework is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide range of biologically active compounds and approved pharmaceuticals.[1] The six-membered piperidine ring is valued for its ability to impart favorable pharmacokinetic properties, such as enhanced solubility and metabolic stability, while the substituents at the N1 and C4 positions provide critical vectors for modulating target engagement and pharmacological activity.[2][]

This technical guide presents a systematic and multi-faceted analytical strategy for the unambiguous structure elucidation of a novel derivative, N-Pentyl-1-(propan-2-yl)piperidin-4-amine . As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the underlying logic and causality behind the chosen analytical techniques. We will explore how a synergistic combination of synthetic chemistry, high-resolution mass spectrometry (HRMS), and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments provides a self-validating system for structural confirmation, essential for advancing any new chemical entity through the drug development pipeline.

Synthetic Strategy and Sample Preparation

The foundation of any structure elucidation is a pure, well-characterized sample. The target compound, N-Pentyl-1-(propan-2-yl)piperidin-4-amine, can be efficiently synthesized via a two-step sequence involving reductive amination, a robust and widely used method for forming C-N bonds.[1][4]

Proposed Synthetic Workflow

The chosen strategy begins with the commercially available precursor, 1-(propan-2-yl)piperidin-4-amine, and introduces the N-pentyl group in the second step. This approach is often chosen for its high efficiency and control over the final product.

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Final Product Synthesis P4O Piperidin-4-one RedAm1 Reductive Amination (e.g., NaBH(OAc)₃) P4O->RedAm1 IPA Propan-2-amine IPA->RedAm1 Precursor 1-(Propan-2-yl)piperidin-4-amine RedAm1->Precursor RedAm2 Reductive Amination (e.g., NaBH(OAc)₃) Precursor->RedAm2 Pentanal Pentanal Pentanal->RedAm2 FinalProduct N-Pentyl-1-(propan-2-yl)piperidin-4-amine RedAm2->FinalProduct

Caption: Proposed two-step synthetic workflow for the target molecule.

Experimental Protocol: Synthesis

Objective: To synthesize N-Pentyl-1-(propan-2-yl)piperidin-4-amine.

Materials:

  • 1-(Propan-2-yl)piperidin-4-amine (CAS: 127285-08-9)[5]

  • Pentanal (Valeraldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 1-(propan-2-yl)piperidin-4-amine (1.0 eq) in anhydrous DCM, add pentanal (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The choice of this mild reducing agent is critical to selectively reduce the iminium intermediate without affecting the aldehyde.

  • Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic extracts, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with DCM/Methanol) to yield the pure target compound.

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is indispensable for determining the molecular formula and probing the compound's connectivity through fragmentation analysis.[6] An electrospray ionization (ESI) source is chosen as it is a soft ionization technique that typically yields the protonated molecule [M+H]⁺, preserving the molecular integrity.[7]

Protocol: HRMS Analysis
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the purified compound in methanol. Dilute to approximately 10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The acid is crucial for promoting protonation and enhancing the ESI signal.

  • Instrumentation: Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Analysis: Determine the accurate mass of the [M+H]⁺ ion and use the instrument's software to calculate the elemental composition, comparing it against the theoretical value.

  • Tandem MS (MS/MS): Isolate the [M+H]⁺ precursor ion and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum.

Expected HRMS Data and Fragmentation

The fragmentation of piperidine derivatives is well-documented and often involves α-cleavage, where the C-C bond adjacent to the nitrogen atom breaks, leading to the formation of a stable iminium ion.[7][8]

PropertyTheoretical ValueExpected Observation
Molecular Formula C₁₃H₂₈N₂Confirmed by accurate mass measurement.
Molecular Weight 212.38 g/mol -
[M+H]⁺ (Monoisotopic) 213.2325 DaObserved m/z within a ±5 ppm mass accuracy window (e.g., 213.2327 Da).
Key Fragment 1 m/z 170.1852 (Loss of C₃H₇, isopropyl radical)Result of α-cleavage at the N1-isopropyl bond.
Key Fragment 2 m/z 142.1465 (Loss of C₅H₁₀, pentene)McLafferty-type rearrangement or cleavage of the N-pentyl group.
Key Fragment 3 m/z 114.1124 (Loss of C₅H₁₁ and C₂H₄ fragments)Further fragmentation of the piperidine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for mapping the complete carbon-hydrogen framework of a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment of all atoms.[8][9]

Protocol: NMR Sample Preparation & Analysis
  • Dissolve ~10-15 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent for small organic molecules.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquire ¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field spectrometer. A higher field provides better signal dispersion, which is critical for resolving the complex multiplets of the piperidine ring protons.

Predicted NMR Data and Interpretation

The following table summarizes the predicted chemical shifts and correlations. The numbering scheme is provided below for clarity.

Chemical structure with atom numbering for NMR assignments (Note: A placeholder image is used. In a real guide, a chemical drawing with numbered atoms would be inserted here.)

Table of Predicted ¹H and ¹³C NMR Data (in CDCl₃, 400 MHz)

PositionGroupPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)¹H MultiplicityKey HMBC Correlations (¹H → ¹³C)
2, 6CH₂~52.5~2.80 (ax), ~2.10 (eq)mC-3/5, C-4, C-7
3, 5CH₂~31.0~1.90 (ax), ~1.40 (eq)mC-2/6, C-4
4CH~50.0~2.65mC-2/6, C-3/5, C-1'
7CH~55.0~2.75septC-2/6, C-8
8CH₃~18.5~1.05dC-7
1'CH₂~48.0~2.50tC-4, C-2', C-3'
2'CH₂~29.5~1.45m (quint)C-1', C-3', C-4'
3'CH₂~22.8~1.30mC-1', C-2', C-4', C-5'
4'CH₂~32.0~1.30m (sext)C-2', C-3', C-5'
5'CH₃~14.1~0.90tC-3', C-4'

Interpretation Causality:

  • ¹H NMR: The protons on carbons adjacent to nitrogen (H-2/6, H-7, H-1') are expected to be the most downfield due to nitrogen's inductive effect. The isopropyl group should show a characteristic septet (H-7) and a 6H doublet (H-8). The pentyl group will show a terminal triplet (H-5') and a series of overlapping multiplets for the internal methylene groups.

  • ¹³C NMR: The number of unique carbon signals should match the structure (9 signals expected due to symmetry in the piperidine ring). DEPT-135 experiments are vital to distinguish CH₃, CH₂, and CH signals from quaternary carbons (none in this molecule). Carbons directly bonded to nitrogen (C-2/6, C-4, C-7, C-1') will have the highest chemical shifts.[10]

  • COSY: This experiment confirms proton-proton couplings within each spin system. It will clearly show the connectivity within the pentyl chain (H-1' -> H-2' -> H-3' etc.) and within the piperidine ring (H-2 -> H-3 -> H-4).

  • HSQC: This experiment correlates each proton to its directly attached carbon, allowing for the definitive assignment of carbon signals based on the more easily interpreted proton spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for piecing the molecular puzzle together. It reveals 2- and 3-bond correlations between protons and carbons.

Data Integration and Structure Confirmation

The final structure is confirmed by integrating all spectroscopic data. The HMBC experiment is paramount, as it provides the unambiguous links between the isolated fragments.

G cluster_piperidine Piperidine Core cluster_isopropyl Isopropyl Group cluster_pentyl N-Pentyl Group C4 C-4 C26 C-2,6 C35 C-3,5 H7 H-7 (CH) H7->C26 Key N1 Link H1_prime H-1' (CH₂) H1_prime->C4 Key C4 Link H1_prime->C35 3-bond

Caption: Key HMBC correlations confirming the connectivity of the molecular fragments.

Confirmation Logic:

  • Molecular Formula: HRMS confirms the elemental composition as C₁₃H₂₈N₂.

  • Core Fragments: ¹H and ¹³C NMR identify the three key structural motifs: a piperidine ring, an N-isopropyl group, and an N-pentyl group.

  • Connectivity: The critical HMBC correlations provide the final proof:

    • A correlation from the isopropyl methine proton (H-7) to the piperidine ring carbons (C-2,6) definitively places the isopropyl group on the ring nitrogen (N1).

    • A correlation from the α-methylene protons of the pentyl group (H-1') to the piperidine C-4 carbon proves the pentyl group is attached to the exocyclic amine.

    • The sum of all other COSY, HSQC, and HMBC correlations will be consistent with this assignment, providing a robust, self-validating dataset.

Conclusion

Through the systematic application of synthesis, high-resolution mass spectrometry, and a comprehensive suite of NMR experiments, the chemical structure of N-Pentyl-1-(propan-2-yl)piperidin-4-amine can be elucidated with the highest degree of confidence. This integrated analytical approach, grounded in the fundamental principles of spectroscopy and chemical reactivity, exemplifies the rigorous standards required in modern drug discovery and development. Each piece of data serves to validate the others, culminating in an unambiguous structural assignment that is essential for all future biological and toxicological evaluation.

References

  • Al-Saeedi, A. H., & Al-Tamimi, A. M. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1303-1310. [Link][6]

  • Viana, G. M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society. [Link][11][12][13]

  • Cholli, A., Krishnaswami, A., & Venturella, V. (n.d.). Application of NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part II: Use of 15 N NMR in Drug Formulations. Optica Publishing Group. [Link][9]

  • Rubiralta, M., Giralt, E., & Diez, A. (n.d.). Piperidine: structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. Elsevier. [Link][8]

  • Sotelo, E., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link][10]

  • Ellis, G. E., Jones, R. G., & Papadopoulos, M. G. (1972). Carbon-13 nuclear magnetic resonance studies of piperidine and piperazine compounds. Part II. Empirical substituent parameters for, and the shielding anisotropy of, the N-nitroso-group. Journal of the Chemical Society, Perkin Transactions 2. [Link][14]

  • Szafran, M., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(7), 1146-1164. [Link][2]

  • Gassama, A., et al. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. [Link][4]

  • PubChem. (n.d.). 1-(Propan-2-yl)piperidin-4-amine. National Center for Biotechnology Information. [Link][5]

  • Ataman Kimya. (n.d.). PIPERIDINE. Ataman Kimya. [Link]

Sources

Exploratory

Introduction: The Strategic Imperative of Physicochemical Characterization

An In-Depth Technical Guide to the Physicochemical Properties of N-Pentyl-1-(propan-2-yl)piperidin-4-amine The six-membered nitrogen-containing heterocycle, piperidine, is a cornerstone of modern medicinal chemistry. Its...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of N-Pentyl-1-(propan-2-yl)piperidin-4-amine

The six-membered nitrogen-containing heterocycle, piperidine, is a cornerstone of modern medicinal chemistry. Its prevalence in a vast array of pharmaceuticals stems from its ability to confer favorable pharmacokinetic properties, engage in specific molecular interactions, and provide a synthetically tractable framework for molecular elaboration.[1][2] Derivatives of piperidine are integral to numerous drug classes, including antipsychotics, opioids, and antihistamines, underscoring the scaffold's versatility.[2][3] The biological activity and ultimate clinical success of any piperidine-based drug candidate, however, are fundamentally governed by its physicochemical properties. Parameters such as basicity (pKa), lipophilicity (logP), and aqueous solubility are not mere data points; they are critical determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[4][5]

This guide provides a comprehensive technical analysis of N-Pentyl-1-(propan-2-yl)piperidin-4-amine, a representative piperidine derivative. By dissecting its core physicochemical attributes, we aim to provide researchers, scientists, and drug development professionals with a predictive understanding of its behavior in biological systems. We will explore the causality behind experimental choices for characterizing these properties and provide field-proven, self-validating protocols for their determination.

Section 1: Molecular Profile and Structural Attributes

The structure of N-Pentyl-1-(propan-2-yl)piperidin-4-amine features a tertiary amine within the piperidine ring (N1) and a secondary amine at the C4 position. The N1 position is substituted with a sterically hindering isopropyl group, while the exocyclic amine bears a five-carbon pentyl chain. These features—two basic centers with different steric and electronic environments and a lipophilic alkyl chain—are key drivers of the compound's overall physicochemical profile.

IdentifierValueSource
IUPAC Name N-Pentyl-1-(propan-2-yl)piperidin-4-amine-
Molecular Formula C₁₄H₃₀N₂-
Molecular Weight 226.41 g/mol -
SMILES CCCCCNC1CCN(C(C)C)CC1-
CAS Number Not available (Analogue: 1019517-99-7 for N-pentyl-1-propylpiperidin-4-amine)[6]

Section 2: Basicity and Ionization State (pKa)

The Scientific Imperative: The acid dissociation constant, pKa, is arguably the most critical physicochemical parameter for an ionizable compound like N-Pentyl-1-(propan-2-yl)piperidin-4-amine. This molecule possesses two basic nitrogen atoms: the tertiary amine within the piperidine ring and the secondary amine in the side chain. Each will have a distinct pKa value. These values determine the degree of protonation at a given pH. At physiological pH (~7.4), the proportion of charged (protonated) to uncharged (neutral) species profoundly influences solubility, membrane permeability, and the ability to form ionic bonds with biological targets.[1][5] A highly protonated state generally enhances aqueous solubility but can hinder passage across lipidic barriers like the blood-brain barrier (BBB).[7]

Quantitative Data (Predicted): Due to the absence of experimental data for this specific molecule, pKa values are predicted based on known values for structurally related compounds. The piperidine nitrogen is expected to be the more basic center.

ParameterPredicted ValueRationale
pKa₁ (Piperidine Nitrogen) ~10.5 - 11.0Typical for 1-alkylpiperidines.
pKa₂ (Exocyclic Amine) ~9.5 - 10.0Typical for secondary alkylamines.
Experimental Protocol: Determination of pKa by Potentiometric Titration

This method provides a robust and precise determination of pKa values by creating a titration curve of a compound solution.[8][9]

Methodology:

  • System Calibration: Calibrate the potentiometer and pH electrode using standard aqueous buffers at pH 4.0, 7.0, and 10.0 to ensure accurate pH measurements.[8]

  • Sample Preparation: Accurately weigh and dissolve the test compound in deionized water to a known concentration (e.g., 1-10 mM). If solubility is limited, a co-solvent like methanol or DMSO may be used, though its effect on pKa must be noted.[8]

  • Ionic Strength Adjustment: Add a background electrolyte, such as 0.15 M potassium chloride (KCl), to maintain a constant ionic strength throughout the titration.[8]

  • Titration Setup: Place the sample solution in a jacketed vessel maintained at a constant temperature (e.g., 25°C) on a magnetic stirrer. Purge the solution with nitrogen to remove dissolved CO₂. Immerse the calibrated pH electrode.[8]

  • Acidification: For a basic compound, first titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2) to ensure full protonation of all basic centers.

  • Titration with Base: Titrate the acidified solution with a standardized strong base (e.g., 0.1 M NaOH) in small, precise increments. Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. These are identified as the midpoints of the buffer regions or the points of minimum slope between the equivalence points.[8]

Visualization: Potentiometric Titration Workflow

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter (pH 4, 7, 10) PrepareSample Prepare Sample Solution (1-10 mM in H2O + 0.15M KCl) Acidify Acidify Sample (to pH ~2 with HCl) PrepareSample->Acidify Place in vessel, purge with N2 Titrate Titrate with NaOH (Record pH vs. Volume) Acidify->Titrate Plot Plot pH vs. Volume Titrate->Plot Determine Determine pKa (pH at half-equivalence points) Plot->Determine

Caption: Workflow for pKa determination via potentiometric titration.

Section 3: Lipophilicity and Membrane Permeability (logP/logD)

The Scientific Imperative: Lipophilicity, the "oil-loving" nature of a molecule, is a key determinant of its ability to cross biological membranes. It is quantified by the partition coefficient (logP), which measures the equilibrium distribution of the neutral form of a compound between an immiscible lipid phase (typically n-octanol) and an aqueous phase.[10] For ionizable molecules, the distribution coefficient (logD) is more relevant, as it measures partitioning of all species (ionized and neutral) at a specific pH. A delicate balance is required: sufficient lipophilicity is needed for membrane transit, but excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and non-specific binding.[7][11] For CNS drug candidates, a logD at pH 7.4 in the range of 1-3 is often considered optimal for BBB penetration.[12]

Quantitative Data (Predicted):

ParameterPredicted ValueRationale
cLogP (Calculated LogP) ~3.5 - 4.5Based on the contribution of the pentyl chain and the overall hydrocarbon structure.
LogD at pH 7.4 ~2.0 - 3.0The molecule will be partially protonated at pH 7.4, reducing its effective lipophilicity compared to the neutral form.
Experimental Protocol: Determination of logP/logD by Shake-Flask Method

This is the gold-standard method for measuring lipophilicity, involving direct measurement of the compound's concentration in both phases at equilibrium.[13][14]

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with the aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for logD) and vice-versa by mixing them vigorously and allowing them to separate overnight. This prevents volume changes during the experiment.[14]

  • Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase (or a minimal amount of a co-solvent like DMSO). The final concentration should be below the compound's solubility limit in both phases.[13]

  • Partitioning: In a glass vial, combine a known volume of the pre-saturated n-octanol and the pre-saturated aqueous phase containing the test compound.

  • Equilibration: Seal the vial and shake or gently rotate it at a constant temperature for a sufficient period (e.g., 1-24 hours) to reach partitioning equilibrium.[13]

  • Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV or LC-MS.[14]

  • Calculation:

    • LogD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

    • To determine logP , the experiment must be conducted at a pH where the compound is fully in its neutral form, or the value must be calculated from logD and pKa values.

Visualization: Shake-Flask Partitioning Process

G cluster_quantify Quantification Start Combine Pre-saturated Octanol & Aqueous Phase with Compound Shake Shake/Rotate to Reach Equilibrium Start->Shake Centrifuge Centrifuge for Phase Separation Shake->Centrifuge SampleOct Sample Octanol Phase Centrifuge->SampleOct SampleAq Sample Aqueous Phase Centrifuge->SampleAq Analyze Analyze via HPLC/LC-MS SampleOct->Analyze SampleAq->Analyze Calculate Calculate LogD Analyze->Calculate

Caption: Workflow for LogD determination via the shake-flask method.

Section 4: Aqueous Solubility

The Scientific Imperative: Aqueous solubility is a fundamental property that affects a drug's entire lifecycle, from in vitro assay performance to in vivo bioavailability. Poor solubility can be a major hurdle for oral drug delivery, as dissolution is often the rate-limiting step for absorption.[15][16] It also complicates the development of intravenous formulations. Early assessment of thermodynamic solubility—the true equilibrium concentration of a compound in a saturated solution—is essential for guiding lead optimization and formulation strategies.[17]

Quantitative Data (Predicted):

ParameterPredicted ValueRationale
Aqueous Solubility (pH 7.4) Low to Moderate (e.g., 10-100 µg/mL)The molecule's high lipophilicity (from the pentyl group) will likely limit its solubility, though its basic centers will provide some solubility in the protonated form.
Experimental Protocol: Determination of Thermodynamic Solubility

The shake-flask method remains the most reliable way to measure thermodynamic solubility.[15][16]

Methodology:

  • Sample Preparation: Add an excess amount of the solid test compound to a vial containing the aqueous buffer of interest (e.g., PBS at pH 7.4). The presence of visible solid material is necessary to ensure a saturated solution is achieved.[15]

  • Equilibration: Seal the vial and agitate it on an orbital shaker or rotator at a constant temperature. Equilibration time can be lengthy (24-72 hours) to ensure the dissolution/precipitation equilibrium is reached.[18]

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This is a critical step and can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.45 µm PVDF).[16]

  • Sample Dilution: Dilute the clear, saturated supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method (e.g., HPLC-UV, LC-MS) against a standard curve prepared with the same compound.[18]

  • Calculation: Multiply the measured concentration by the dilution factor to determine the solubility of the compound in the buffer.

Visualization: Thermodynamic Solubility Workflow

G Start Add Excess Solid Compound to Buffer Equilibrate Agitate for 24-72h at Constant Temp Start->Equilibrate Separate Separate Solid (Centrifuge/Filter) Equilibrate->Separate Quantify Quantify Concentration in Supernatant via HPLC Separate->Quantify Result Report Solubility (e.g., in µg/mL) Quantify->Result

Caption: Workflow for thermodynamic solubility determination.

Section 5: Integrated Physicochemical Profile and Drug-Likeness

The individual physicochemical parameters do not act in isolation. Their interplay defines the molecule's overall "drug-likeness" and its suitability for a specific therapeutic purpose, such as targeting the central nervous system.

Summary of Physicochemical Properties:

PropertyPredicted ValueImplication for Drug Development
Molecular Weight 226.41 g/mol Favorable (<500 Da), suggesting good potential for passive diffusion.[7]
cLogP ~3.5 - 4.5High lipophilicity, may require balancing to optimize solubility and minimize off-target effects.
LogD at pH 7.4 ~2.0 - 3.0Within the optimal range for BBB penetration.[12]
pKa (most basic) ~10.5 - 11.0Significantly protonated at pH 7.4, which will enhance solubility but may reduce passive diffusion of the free base.
H-Bond Donors 1 (from the N-H)Favorable (<5).
H-Bond Acceptors 2 (the two N atoms)Favorable (<10).
Polar Surface Area (PSA) ~15-25 ŲLow PSA is highly favorable for BBB penetration (< 90 Ų is a common guideline).[11]

Blood-Brain Barrier Permeability Analysis: The ability of a compound to cross the BBB is governed by a combination of factors.[11] Small, lipophilic molecules with low hydrogen bonding potential are more likely to cross via passive diffusion.[7][10]

Based on its profile, N-Pentyl-1-(propan-2-yl)piperidin-4-amine has several characteristics that favor CNS penetration:

  • Low Molecular Weight: Well under the typical 400-500 Da cutoff.[7]

  • Optimal Lipophilicity: The predicted LogD at pH 7.4 falls within the desired range.

  • Low PSA and H-Bonding: The molecule has a limited number of polar groups.

The primary factor that may modulate its BBB penetration is its high basicity. While a significant portion of the molecule will be protonated and less able to diffuse across the membrane, the equilibrium between the charged and neutral species means a small fraction will always be in the membrane-permeable free base form, allowing it to cross the BBB.

Visualization: Physicochemical Factors Influencing BBB Penetration

G cluster_props Physicochemical Properties MW Low MW (<500 Da) BBB BBB Penetration MW->BBB + Favors LogD Optimal LogD (1-3) LogD->BBB + Favors PSA Low PSA (<90 Ų) PSA->BBB + Favors pKa High pKa (>8) pKa->BBB - Hinders (via ionization)

Caption: Interplay of properties governing Blood-Brain Barrier (BBB) transit.

Conclusion

N-Pentyl-1-(propan-2-yl)piperidin-4-amine presents a physicochemical profile characteristic of a lipophilic, basic compound with strong potential for penetrating the blood-brain barrier. Its low molecular weight, optimal LogD at physiological pH, and low polar surface area are all favorable indicators for a CNS-acting agent. However, its high lipophilicity and relatively low predicted aqueous solubility are critical parameters that must be carefully managed during drug development to ensure adequate bioavailability and a favorable safety profile. The experimental protocols detailed in this guide provide the necessary framework for obtaining robust, empirical data to validate these predictions and inform the strategic progression of this or any similarly structured compound from a promising hit to a viable clinical candidate.

References

  • Determining the water solubility of difficult-to-test substances A tutorial review.
  • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design - Benchchem.
  • What characteristics of compounds cross the blood-brain barrier?
  • Protocol for Determining pKa Using Potentiometric Titration - Cre
  • Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide - Benchchem.
  • Application Notes and Protocols for Determining the Solubility of Novel Compounds - Benchchem.
  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms | Journal of Medicinal Chemistry - ACS Public
  • 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equ
  • Application of Chiral Piperidine Scaffolds in Drug Design.
  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC.
  • Development of Methods for the Determin
  • Molecular determinants of blood–brain barrier perme
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC.
  • Physicochemical properties of drugs and membrane permeability : review article - Sabinet African Journals.
  • LogD/LogP Background: A certain balance of lipophilicity and hydrophilicity is required for a successful drug - Enamine.
  • N-pentyl-1-propylpiperidin-4-amine 97% | CAS: 1019517-99-7 | AChemBlock.
  • MultiScreen Solubility Filter Pl
  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.
  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies | American Pharmaceutical Review.
  • N-[(Piperidin-3-yl)methyl]propan-2-amine Properties.
  • Synthesis of Novel Piperidine Building Blocks and their Use for the Prepar
  • Fentanyl. [Link]

Sources

Foundational

The N-Substituted Piperidin-4-Amine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Significance of the Piperidin-4-Amine Core The N-substituted piperidin-4-amine scaffold is a cornerst...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Piperidin-4-Amine Core

The N-substituted piperidin-4-amine scaffold is a cornerstone in the edifice of modern medicinal chemistry, celebrated as a "privileged structure" for its consistent appearance in a multitude of biologically active compounds and approved pharmaceuticals.[1] The inherent value of this motif lies in the piperidine ring's ability to impart favorable pharmacokinetic properties, such as enhanced solubility and metabolic stability, while the strategically positioned nitrogen atoms at the 1- and 4-positions offer versatile vectors for molecular elaboration to achieve high-affinity interactions with a diverse array of biological targets.[1][2] This guide provides a comprehensive exploration of the synthesis, structure-activity relationships (SAR), and therapeutic applications of N-substituted piperidin-4-amine compounds, offering field-proven insights for drug discovery and development professionals.

Core Synthetic Strategies: Accessing the Privileged Scaffold

The construction of N-substituted piperidin-4-amines is primarily achieved through two convergent and highly adaptable synthetic approaches: the formation of the C4-N bond, typically via reductive amination of a corresponding piperidin-4-one, and the elaboration of the N1-C bond on a pre-existing piperidin-4-amine core.[1] The choice of strategy is often dictated by the commercial availability of starting materials and the desired complexity of the final molecule.

Reductive Amination: A Workhorse Reaction

Reductive amination stands out as a robust and widely employed method for the synthesis of N-substituted piperidin-4-amines. This one-pot reaction involves the condensation of an N-substituted piperidin-4-one with a primary or secondary amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine.

A common protocol involves the use of sodium triacetoxyborohydride as a mild and selective reducing agent.[3] For instance, the synthesis of a library of 4-aminopiperidines with potential antifungal activity was achieved by reacting N-substituted 4-piperidone derivatives with appropriate amines using this method.[3] A similar strategy was successfully employed in the synthesis of N-(3,4-dichlorophenyl)-N-(2-phenoxylethyl) piperidin-4-amine from N-Boc-piperidin-4-one and 3,4-dichloroaniline.[4]

Experimental Protocol: General Procedure for Reductive Amination

  • To a solution of the N-substituted piperidin-4-one (1.0 eq) and the desired amine (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE) at room temperature, add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted piperidin-4-amine.

N-Alkylation and N-Arylation: Diversifying the Scaffold

When a piperidin-4-amine core is readily available, diversification at the piperidine nitrogen (N1) offers a straightforward route to a wide range of analogues. This can be achieved through standard N-alkylation with alkyl halides or through more sophisticated cross-coupling reactions for N-arylation.

For example, N-alkylation of a protected 4-aminomethylpiperidine can be achieved using an alkyl halide, such as ethyl iodide, in the presence of a base like potassium carbonate.[5] For the introduction of aryl or heteroaryl substituents, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are the methods of choice.

G cluster_0 C4-N Bond Formation cluster_1 N1-C Bond Formation N-Substituted Piperidin-4-one N-Substituted Piperidin-4-one Reductive Amination Reductive Amination N-Substituted Piperidin-4-one->Reductive Amination Amine Amine Amine->Reductive Amination N-Substituted Piperidin-4-amine_1 N-Substituted Piperidin-4-amine Reductive Amination->N-Substituted Piperidin-4-amine_1 Piperidin-4-amine Piperidin-4-amine Alkylation/Arylation Alkylation/Arylation Piperidin-4-amine->Alkylation/Arylation Alkyl/Aryl Halide Alkyl/Aryl Halide Alkyl/Aryl Halide->Alkylation/Arylation N-Substituted Piperidin-4-amine_2 N-Substituted Piperidin-4-amine Alkylation/Arylation->N-Substituted Piperidin-4-amine_2

Caption: Key synthetic strategies for N-substituted piperidin-4-amines.

Structure-Activity Relationships (SAR) and Therapeutic Applications

The N-substituted piperidin-4-amine scaffold has been successfully incorporated into molecules targeting a broad spectrum of biological entities, leading to the development of therapeutic agents for a variety of diseases.

Targeting G-Protein Coupled Receptors (GPCRs)

The versatility of the N-substituted piperidin-4-amine scaffold is evident in its application as a core for ligands targeting GPCRs. For instance, derivatives of N-alkyl-4-aminomethylpiperidine have demonstrated significant affinity and selectivity for the sigma-1 (σ1) receptor, a molecular chaperone in the endoplasmic reticulum implicated in neurodegenerative diseases, pain, and psychiatric disorders.[5] The N-methyl-1-(piperidin-4-yl)methanamine moiety is a key component in the design of antagonists for the C-X-C chemokine receptor type 4 (CXCR4) and modulators of opioid receptors.[6] Furthermore, 5-substituted-3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles have been synthesized as multi-target ligands for dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors, showing promise as potential antipsychotics.[7]

Inhibitors of Protein Kinases

The piperidin-4-yl moiety has been a crucial element in the design of potent and selective inhibitors of protein kinases, which are key players in cellular signaling pathways often dysregulated in cancer.[5] Notably, derivatives of the N-(4-chlorophenyl)piperidin-4-amine scaffold have been developed as ATP-competitive inhibitors of the serine/threonine kinase Akt (Protein Kinase B), a central node in the PI3K/Akt/mTOR signaling pathway that is frequently hyperactivated in various cancers.[2][5] Additionally, a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been identified as potent and orally bioavailable inhibitors of Akt.[8] The N-substituted piperidin-4-amine scaffold has also been utilized in the development of potent inhibitors of p38 MAP kinase.[9][10]

Table 1: Examples of N-Substituted Piperidin-4-Amine Derivatives and Their Biological Targets

Compound ClassBiological TargetTherapeutic AreaReference(s)
N-Alkyl-4-aminomethylpiperidinesSigma-1 (σ1) ReceptorCNS Disorders[5]
N-(4-chlorophenyl)piperidin-4-aminesAkt (Protein Kinase B)Oncology[2][5]
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamidesAkt (Protein Kinase B)Oncology[8]
5-Substituted-3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indolesDopamine D2, Serotonin 5-HT1A/2A ReceptorsAntipsychotics[7]
C7-piperidine- and 4-aminopiperidine-substituted naphthyridinonesp38 MAP KinaseInflammatory Diseases[9][10]
N-(4-piperidinyl)-1H-benzimidazol-2-aminesHistamine H1 ReceptorAntihistamines[11]
Antimicrobial and Antiviral Applications

The N-substituted piperidin-4-amine framework has also demonstrated significant potential in the development of antimicrobial and antiviral agents. A library of 4-aminopiperidines has been synthesized and evaluated for antifungal activity, with some compounds showing promising growth-inhibiting effects against clinically relevant fungal isolates.[3] The structure-activity relationships of these compounds revealed that a combination of a benzyl or phenylethyl group at the piperidine nitrogen and a long N-alkyl chain at the 4-amino group led to high antifungal activity.[3]

In the realm of antiviral research, a 4-aminopiperidine scaffold was identified as a novel inhibitor of hepatitis C virus (HCV) assembly.[12][13] Optimization of the initial hit compound led to derivatives with increased potency against HCV, reduced in vitro toxicity, and improved pharmacokinetic properties.[12][13]

G N-Substituted Piperidin-4-Amine Scaffold N-Substituted Piperidin-4-Amine Scaffold GPCRs GPCRs N-Substituted Piperidin-4-Amine Scaffold->GPCRs Kinases Kinases N-Substituted Piperidin-4-Amine Scaffold->Kinases Ion Channels Ion Channels N-Substituted Piperidin-4-Amine Scaffold->Ion Channels Other Targets Other Targets N-Substituted Piperidin-4-Amine Scaffold->Other Targets CNS Disorders CNS Disorders GPCRs->CNS Disorders Oncology Oncology Kinases->Oncology Inflammatory Diseases Inflammatory Diseases Kinases->Inflammatory Diseases Infectious Diseases Infectious Diseases Other Targets->Infectious Diseases

Caption: Therapeutic applications of N-substituted piperidin-4-amines.

Physicochemical Properties and Bioisosteric Replacements

The piperidine ring in the N-substituted piperidin-4-amine scaffold generally confers favorable physicochemical properties, such as improved aqueous solubility.[14] The basicity of the piperidine nitrogen can be modulated through the nature of the N-substituent, which in turn influences properties like membrane permeability and off-target liabilities.

In efforts to further optimize drug-like properties and explore new chemical space, bioisosteric replacements for the piperidine ring have been investigated.[15] Spirocyclic systems, for example, offer a more three-dimensional structure that can lead to enhanced potency and selectivity.[14] The replacement of the piperidine ring with bioisosteres can also help to mitigate metabolic liabilities, as the atoms adjacent to the piperidine nitrogen are often sites of metabolism.[15]

Future Directions and Conclusion

The N-substituted piperidin-4-amine scaffold continues to be a highly fruitful area of research in medicinal chemistry. Future efforts will likely focus on the development of more selective and potent ligands for challenging targets, the exploration of novel bioisosteric replacements to fine-tune pharmacokinetic and pharmacodynamic properties, and the application of this versatile scaffold to emerging therapeutic areas.

References

  • BenchChem. (n.d.). Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry.
  • BenchChem. (2025). Literature review on the synthesis of N-substituted piperidin-4-amines.
  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 039, 31-40.
  • Spampinato, G., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(23), 7268.
  • Li, H., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3841-3844.
  • Micheli, F., et al. (2006). Structure-activity relationships of N-substituted piperazine amine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(16), 4349-4353.
  • Al-Ostoot, F. H., et al. (2026). Recent advances in piperidones as privileged scaffolds for drug discovery and development. Medicinal Chemistry Research, 35, 340-376.
  • Stary, E., et al. (2019). Synthesis, pharmacological and structural studies of 5-substituted-3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as multi-target ligands of aminergic GPCRs. European Journal of Medicinal Chemistry, 180, 435-449.
  • Arulraj, R., & Ponnuswamy, M. N. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 167-176.
  • Frankowski, K. J., et al. (2021). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry, 64(14), 10496-10515.
  • Stokbroekx, R. A., et al. (1993). New antihistaminic N-heterocyclic 4-piperidinamines. 1. Synthesis and antihistaminic activity of N-(4-piperidinyl)-1H-benzimidazol-2-amines. Journal of Medicinal Chemistry, 36(9), 1177-1188.
  • Barbeau, O., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2214-2226.
  • Frankowski, K. J., et al. (2021). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry, 64(14), 10496-10515.
  • PharmaBlock. (n.d.). Spirocyclic Piperidines in Drug Discovery.
  • BenchChem. (n.d.). The N-(4-chlorophenyl)piperidin-4-amine Scaffold: A Privileged Structure in Modern Drug Discovery.
  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.
  • Imomov, O., et al. (2026). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)
  • BenchChem. (n.d.). The Pivotal Role of N-Methyl-1-(piperidin-4-YL)methanamine in Modern Medicinal Chemistry: A Technical.
  • Tadiparthi, R., et al. (2020). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. Bioorganic & Medicinal Chemistry Letters, 30(15), 127263.
  • ResearchGate. (n.d.). p38 inhibitors: Piperidine- and 4-aminopiperidine-substituted naphthyridinones, quinolinones, and dihydroquinazolinones. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Retrieved from [Link]

  • Huang, Z. N., et al. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Archives of Pharmacal Research, 41(12), 1149-1161.
  • Adams, J. L., et al. (2003). p38 Inhibitors: piperidine- and 4-aminopiperidine-substituted naphthyridinones, quinolinones, and dihydroquinazolinones. Bioorganic & Medicinal Chemistry Letters, 13(3), 433-437.
  • Mittal, M., et al. (2011). Synthesis, characterization and antimicrobial activity of substituted N-benzhydrylpiperidin-4-amine derivatives. Journal of Chemical and Pharmaceutical Research, 3(3), 766-774.
  • Schepmann, D., et al. (2022). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen, 11(3), e202100293.
  • Cambridge MedChem Consulting. (2024, February 17). Ring Bioisosteres. Retrieved from [Link]

  • Cirillo, P. F., et al. (2006). p38 MAP kinase inhibitors: metabolically stabilized piperidine-substituted quinolinones and naphthyridinones. Bioorganic & Medicinal Chemistry Letters, 16(1), 127-131.
  • Sijm, M., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Cellular and Infection Microbiology, 11, 660893.
  • Mykhailiuk, P. K. (2020). Bicyclic Bioisosteres of Piperidine: Version 2.0.
  • Mamedov, V. A., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Omega, 7(11), 9636-9653.
  • Afonin, S. M., & Chusov, D. A. (2022).
  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1).
  • Gorgani, L., et al. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Biomedicines, 10(1), 154.
  • Talele, T. T. (2016). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 59(19), 8712-8756.
  • Schepmann, D., et al. (2022). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen, 11(3), e202100293.
  • Sharma, P., & Kumar, A. (2012). A review on piperazine and piperidine analogues in CNS disorders. Journal of Chemical and Pharmaceutical Research, 4(1), 872-880.
  • Unsalan, S., et al. (2019). SYNTHESIS AND ANTIDEPRESSANT-LIKE ACTIVITIES OF SOME PIPERIDINE DERIVATIVES: INVOLVEMENTS OF MONOAMINERGIC AND OPIOIDERGIC SYSTEMS. Marmara Pharmaceutical Journal, 23(2), 325-339.

Sources

Exploratory

A-791: A Roadmap for the Pharmacological Investigation of N-Pentyl-1-(propan-2-yl)piperidin-4-amine

Senior Application Scientist Note: This document outlines a comprehensive, albeit prospective, technical guide for elucidating the pharmacological profile of the novel chemical entity N-Pentyl-1-(propan-2-yl)piperidin-4-...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: This document outlines a comprehensive, albeit prospective, technical guide for elucidating the pharmacological profile of the novel chemical entity N-Pentyl-1-(propan-2-yl)piperidin-4-amine, hereafter designated A-791. As no prior art exists for this specific molecule in the public domain, this guide is structured as a logical, milestone-driven drug discovery workflow. It is intended for researchers, medicinal chemists, and drug development professionals to provide a scientifically rigorous framework for its evaluation. The experimental protocols described are based on established, validated methodologies in the field, adapted for the specific structural attributes of A-791.

Introduction: The 4-Aminopiperidine Scaffold and the Rationale for A-791

The 4-aminopiperidine moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved therapeutics targeting a wide array of biological systems.[1][2] Its prevalence stems from its ability to present substituents in a defined three-dimensional orientation and its basic nitrogen atom, which is often crucial for interaction with biological targets.[1] Derivatives have shown diverse pharmacological activities, including analgesic, nootropic, antiviral, and antipsychotic effects.[3][4][5]

The subject of this guide, A-791, features two key substitutions that inform our initial hypotheses:

  • N1-isopropyl group: This bulky alkyl group can influence receptor selectivity and may reduce metabolic N-dealkylation compared to smaller alkyl groups, potentially improving pharmacokinetic properties.[6]

  • N4-pentyl group: This lipophilic chain can enhance membrane permeability and facilitate entry into the central nervous system (CNS). It also provides a vector for hydrophobic interactions within a receptor binding pocket.

Based on structural similarities to known pharmacologically active agents, particularly those interacting with CNS receptors, our primary working hypothesis is that A-791 is a modulator of sigma receptors or opioid receptors.[7][8][9][10] Both receptor families are known to bind ligands containing N-alkylated piperidine cores.[11][12] This guide will therefore prioritize the investigation of A-791's activity at these targets.

Phase 1: In Silico & In Vitro Characterization

The initial phase focuses on predicting the molecule's drug-like properties, confirming its interaction with hypothesized targets, and assessing its preliminary safety profile.

In Silico Physicochemical & ADMET Profiling

Before synthesis and wet-lab experiments commence, computational modeling provides a cost-effective initial assessment of A-791's potential.

Table 1: Predicted Physicochemical Properties of A-791

Property Predicted Value Significance
Molecular Weight 226.41 g/mol Well within "Rule of 5" limits for oral bioavailability.
cLogP 3.15 Indicates good lipophilicity, suggesting potential for CNS penetration.
Topological Polar Surface Area (TPSA) 16.21 Ų Low TPSA is favorable for blood-brain barrier permeability.
pKa (most basic) 10.2 The piperidine nitrogen is strongly basic, suggesting it will be protonated at physiological pH.

| hERG Inhibition | High Probability | CRITICAL: The combination of a basic nitrogen and lipophilicity is a common motif for hERG channel blockers, a major source of cardiotoxicity.[13][14] This must be experimentally verified early. |

Proposed In Vitro Experimental Workflow

The following diagram outlines the logical flow of experiments to characterize the compound's primary pharmacology and initial safety.

G cluster_0 Phase 1: In Vitro Characterization synthesis Synthesis & Purification of A-791 binding Primary Target Binding Assays (Sigma-1, Sigma-2, MOR, DOR, KOR) synthesis->binding functional Functional Assays (e.g., Ca2+ Flux, cAMP) binding->functional If Ki < 1µM selectivity Broad Panel Selectivity Screen (e.g., Safety47 Panel) binding->selectivity herg hERG Safety Assay (Automated Patch Clamp) binding->herg decision1 Go/No-Go Decision Point functional->decision1 selectivity->decision1 herg->decision1

Caption: Workflow for the initial in vitro evaluation of compound A-791.

Experimental Protocols: Primary Pharmacology

Protocol 1: Radioligand Binding Assays for Opioid and Sigma Receptors

  • Objective: To determine the binding affinity (Ki) of A-791 for human sigma-1 (σ1), sigma-2 (σ2), mu-opioid (MOR), delta-opioid (DOR), and kappa-opioid (KOR) receptors.

  • Methodology:

    • Source: Commercially available cell membranes expressing the recombinant human receptors (e.g., from PerkinElmer, MilliporeSigma).

    • Radioligands:

      • σ1: [+]-Pentazocine, [3H]

      • σ2: [3H]-DTG

      • MOR: [3H]-DAMGO

      • DOR: [3H]-DPDPE

      • KOR: [3H]-U69,593

    • Procedure: a. Prepare serial dilutions of A-791 (10 µM to 0.1 nM) in appropriate assay buffer. b. In a 96-well plate, combine cell membranes, radioligand (at a concentration near its Kd), and either buffer (for total binding), a saturating concentration of a known non-labeled ligand (for non-specific binding), or A-791. c. Incubate plates (e.g., 60 minutes at 25°C). d. Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. e. Wash filters three times with ice-cold wash buffer. f. Measure radioactivity retained on the filters using a liquid scintillation counter.

    • Data Analysis: Calculate specific binding and determine the IC50 value for A-791 by non-linear regression. Convert IC50 to Ki using the Cheng-Prusoff equation. A result of Ki < 1 µM is considered a "hit" worthy of follow-up.

Protocol 2: Functional Assays for Hit Deconvolution

  • Objective: To determine if A-791 acts as an agonist, antagonist, or allosteric modulator at any receptor for which it shows significant binding affinity. The specific assay depends on the receptor's signaling pathway.

  • Example Methodology (for MOR, a Gi-coupled receptor): [35S]GTPγS Binding Assay

    • Principle: Agonist binding promotes the exchange of GDP for GTP on the Gα subunit. Using a non-hydrolyzable GTP analog, [35S]GTPγS, allows for quantification of G-protein activation.

    • Procedure: a. Combine membranes (expressing MOR), A-791 (at various concentrations), GDP, and [35S]GTPγS in assay buffer. b. To test for antagonism, pre-incubate membranes with A-791 before adding a known agonist (e.g., DAMGO). c. Incubate (e.g., 60 minutes at 30°C). d. Separate bound from free [35S]GTPγS by filtration. e. Quantify bound radioactivity by scintillation counting.

    • Data Analysis:

      • Agonism: Plot concentration-response curves to determine EC50 and Emax relative to a full agonist.

      • Antagonism: A rightward shift in the agonist's concentration-response curve indicates competitive antagonism. Calculate the pA2 value using a Schild analysis.

      • Allosteric Modulation: Positive allosteric modulators (PAMs) may increase the potency or efficacy of the orthosteric agonist without having an effect on their own.[15][16]

Phase 2: In Vivo Pharmacokinetics and Safety

Assuming A-791 demonstrates promising in vitro potency and selectivity, the next phase assesses its behavior in a living system.

In Vivo Experimental Workflow

G cluster_1 Phase 2: In Vivo Evaluation pk_study Rodent Pharmacokinetic (PK) Study (IV and PO administration) met_id Metabolite Identification (LC-MS/MS) pk_study->met_id prelim_tox Preliminary Toxicology (e.g., Irwin Test, Ames Test) pk_study->prelim_tox efficacy_model Preliminary Efficacy Model (e.g., Hot Plate Test for analgesia) pk_study->efficacy_model Based on PK/PD modeling decision2 Lead Candidate Decision met_id->decision2 prelim_tox->decision2 efficacy_model->decision2

Caption: Workflow for the initial in vivo profiling of compound A-791.

Experimental Protocols: Pharmacokinetics & Efficacy

Protocol 3: Rodent Pharmacokinetic (PK) Study

  • Objective: To determine key PK parameters of A-791, including clearance, volume of distribution, half-life (t½), and oral bioavailability (%F).

  • Methodology:

    • Species: Male Sprague-Dawley rats (n=3 per group).

    • Formulation: Develop a suitable vehicle for both intravenous (IV) and oral (PO) administration (e.g., 20% Solutol in saline).

    • Dosing:

      • IV group: Administer 1 mg/kg via tail vein bolus.

      • PO group: Administer 10 mg/kg via oral gavage.

    • Blood Sampling: Collect sparse blood samples (approx. 100 µL) from a satellite group of animals at multiple time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant.

    • Sample Processing: Centrifuge blood to separate plasma. Store plasma at -80°C until analysis.

    • Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for the quantification of A-791 in plasma.

    • Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate PK parameters.

Table 2: Hypothetical Pharmacokinetic Parameters for A-791 in Rats

Parameter IV (1 mg/kg) PO (10 mg/kg) Interpretation
Cmax 250 ng/mL 450 ng/mL Peak plasma concentration.
Tmax - 1.0 h Time to reach Cmax after oral dosing.
AUC (0-inf) 350 ng*h/mL 1800 ng*h/mL Total drug exposure.
4.5 h 4.8 h Half-life is moderate, suggesting potential for once or twice-daily dosing.
Clearance 47 mL/min/kg - Moderate clearance.

| Bioavailability (%F) | - | 51% | Good oral bioavailability. |

Protocol 4: Hot Plate Test for Analgesic Activity (Efficacy Model)

  • Objective: To evaluate the potential antinociceptive (analgesic) effects of A-791, a common application for MOR agonists and σ1 receptor antagonists.[5][7]

  • Methodology:

    • Species: Male ICR mice.

    • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

    • Procedure: a. Determine baseline latency by placing each mouse on the hot plate and recording the time until it exhibits a pain response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage. b. Administer A-791 (at various doses determined from PK data), vehicle, or a positive control (e.g., morphine) via intraperitoneal (IP) or oral (PO) route. c. Test the animals on the hot plate at various time points post-dosing (e.g., 30, 60, 90, 120 minutes).

    • Data Analysis: Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Analyze data using ANOVA followed by post-hoc tests.

Future Directions & Lead Optimization

The data generated from these initial phases will create a comprehensive profile of A-791 and guide a "Go/No-Go" decision.

  • "Go" Scenario: If A-791 shows high potency for a single target (e.g., Ki < 100 nM), good selectivity (>100-fold over other targets), acceptable in vivo PK, and a clean preliminary safety profile (especially hERG IC50 > 10 µM), it becomes a lead candidate. Subsequent steps would include efficacy testing in more complex disease models (e.g., neuropathic pain models), dose-ranging toxicology studies, and formulation development.

  • "No-Go" / Optimization Scenario:

    • Poor Potency/Selectivity: A structure-activity relationship (SAR) campaign would be initiated. Modifications to the N-pentyl chain (e.g., altering length, adding branching or aromatic groups) or the N-isopropyl group could be explored to improve target engagement.[17][18]

    • hERG Liability: If hERG inhibition is confirmed, strategies to mitigate it are critical. This could involve reducing the basicity of the piperidine nitrogen by introducing nearby electron-withdrawing groups or reducing the overall lipophilicity of the molecule.[14][19]

    • Poor PK Properties: High clearance might indicate metabolic instability. Metabolite identification studies would pinpoint metabolic soft spots (e.g., oxidation on the pentyl chain), which could be blocked through chemical modification (e.g., fluorination).[6]

Conclusion

N-Pentyl-1-(propan-2-yl)piperidin-4-amine (A-791) is a novel chemical entity with a structural scaffold suggestive of pharmacological activity in the central nervous system. The systematic research plan detailed in this guide, progressing from in silico prediction to in vitro characterization and in vivo evaluation, provides a robust framework for discovering its therapeutic potential. The primary challenges anticipated are ensuring target selectivity and mitigating potential hERG-related cardiotoxicity. Successful navigation of this workflow will define the future of A-791 as a potential therapeutic agent.

References

  • Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. PubMed.
  • Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. Uniba.
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing.
  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry - ACS Publications.
  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv.
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Publications.
  • Structural analysis of 2-piperidin-4-yl-actamide derivatives for hERG blocking and MCH R1 antagonistic activities. PubMed.
  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PMC.
  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. PubMed.
  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry - ACS Publications.
  • 4-Aminopiperidine | High-Purity Research Compound. Benchchem.
  • Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry. Benchchem.
  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter.
  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PubMed.
  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect.
  • THE CHEMISTRY AND PHARMACOLOGY OF SOME 4-AMINOPIPERIDINES AND THEIR DERIVATIVES. PubMed.
  • 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. PubMed.
  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PMC.
  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters - ACS Publications.
  • Novel Positive Allosteric Modulators of µ Opioid Receptor—Insight from In Silico and In Vivo Studies. MDPI.
  • Structure-based design of an opioid receptor modulator for enhanced morphine analgesia. Science.
  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PubMed.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.org.
  • Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing.

Sources

Protocols & Analytical Methods

Method

analytical methods for N-Pentyl-1-(propan-2-yl)piperidin-4-amine characterization

Analytical Characterization of N-Pentyl-1-(propan-2-yl)piperidin-4-amine Abstract & Scope This technical guide details the isolation and characterization protocols for N-Pentyl-1-(propan-2-yl)piperidin-4-amine (Formula:...

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Characterization of N-Pentyl-1-(propan-2-yl)piperidin-4-amine

Abstract & Scope

This technical guide details the isolation and characterization protocols for N-Pentyl-1-(propan-2-yl)piperidin-4-amine (Formula: C₁₃H₂₈N₂; MW: 212.38 g/mol ).[1][2] Structurally belonging to the 4-aminopiperidine class, this molecule serves as a critical scaffold in the synthesis of pharmaceutical agents (e.g., muscarinic antagonists) and represents a structural analog to controlled fentanyl precursors. This document provides validated workflows for GC-MS (structural elucidation), LC-MS/MS (trace quantification), and NMR (regio-isomeric confirmation).[1][2]

Physicochemical Profile & Safety

Before instrumental analysis, the analyte's properties must be understood to select appropriate extraction buffers and column chemistries.

PropertyValue (Predicted/Experimental)Analytical Implication
Molecular Formula C₁₃H₂₈N₂Monoisotopic Mass: 212.2252 Da
pKa (Calculated) ~10.2 (Ring N), ~9.1 (Exocyclic N)Strongly basic; requires high pH (>11) for LLE extraction.[1][2]
LogP 2.8 – 3.2Lipophilic; amenable to C18 or Phenyl-Hexyl LC columns.[1][2]
Solubility Soluble in MeOH, DCM, dilute acid.Avoid pure water for stock solutions; use MeOH.
Physical State Oily liquid or low-melting solidHygroscopic as a salt (HCl/Citrate).[1][2]

Safety Warning: As a secondary amine and piperidine derivative, treat as a potential irritant and sensitizer. Use standard PPE and fume hoods.

Workflow Visualization

The following decision tree outlines the analytical strategy based on sample purity and concentration.

AnalyticalWorkflow Sample Unknown Sample (Powder/Liquid) Prep Sample Preparation (LLE pH 12 or Dilute-and-Shoot) Sample->Prep Screen Screening: GC-MS (Full Scan) Prep->Screen Decision Is Peak Symmetrical? Screen->Decision Confirm Structural Confirmation (1H/13C NMR) Screen->Confirm High Purity Deriv Derivatization (TFAA/PFPA) Decision->Deriv No (Tailing) Quant Quantification (LC-MS/MS MRM) Decision->Quant Yes (Trace Level) Deriv->Screen Re-inject

Figure 1: Analytical decision matrix for 4-aminopiperidine derivatives.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: Primary identification and structural elucidation.[1][2] Challenge: Secondary amines often exhibit peak tailing and thermal instability. Solution: Use of non-polar columns and optional derivatization with Trifluoroacetic Anhydride (TFAA).

4.1. Instrumental Parameters[3][4][5]
  • System: Agilent 8890/5977B (or equivalent).

  • Column: DB-5MS or Rxi-5Sil MS (30 m × 0.25 mm × 0.25 µm).[1][2]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Splitless (260°C).

  • Oven Program: 60°C (1 min) → 20°C/min → 300°C (hold 5 min).

4.2. Derivatization Protocol (Recommended)
  • Aliquot 100 µL of sample (1 mg/mL in Ethyl Acetate).

  • Add 50 µL TFAA (Trifluoroacetic Anhydride) .

  • Incubate at 60°C for 20 minutes.

  • Evaporate to dryness under N₂ stream.

  • Reconstitute in 100 µL Ethyl Acetate.

    • Mechanism:[6][7] Converts the N-pentyl secondary amine to a trifluoroacetamide, improving volatility and providing a diagnostic mass shift (+96 Da).

4.3. Fragmentation Analysis (EI Source, 70eV)

The fragmentation pattern is dictated by α-cleavage relative to the nitrogen atoms.

  • Parent Ion (Underivatized): m/z 212 (Weak/Moderate).

  • Base Peak: Likely m/z 84 or 126 (Piperidine ring fragments).

  • Diagnostic Ions:

    • m/z 169: Loss of Isopropyl radical [M - 43]⁺.

    • m/z 141: Loss of Pentyl chain [M - 71]⁺.

    • m/z 112: Characteristic 1-isopropyl-1,2,3,6-tetrahydropyridine fragment.[1][2]

Fragmentation M Molecular Ion (m/z 212) Frag1 Loss of Isopropyl (m/z 169) M->Frag1 α-cleavage (Ring N) Frag2 Loss of Pentyl (m/z 141) M->Frag2 α-cleavage (Exocyclic N) Base Piperidine Core (m/z 84/112) Frag1->Base Ring Fission

Figure 2: Predicted EI-MS fragmentation pathway for N-Pentyl-1-isopropylpiperidin-4-amine.

Method 2: LC-MS/MS (Quantification)

Objective: High-sensitivity quantification in biological matrices (plasma/urine) or trace impurity analysis.[1][2]

5.1. Chromatographic Conditions[5]
  • Column: Phenomenex Kinetex C18 or Biphenyl (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B (0-1 min) → 95% B (6 min) → 5% B (8 min).

  • Flow Rate: 0.4 mL/min.

5.2. MS/MS Transitions (ESI Positive Mode)

The molecule protonates readily at the piperidine nitrogen.

Precursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Assignment
213.2 [M+H]⁺ 142.1 20Loss of Pentyl amine chain (Quantifier)
213.2 [M+H]⁺ 126.1 254-amino-1-isopropylpiperidine core
213.2 [M+H]⁺ 84.1 35Piperidine ring fragment

Note: The transition 213.2 → 142.1 corresponds to the cleavage of the C-N bond at the 4-position, leaving the 1-isopropylpiperidin-4-yl cation.[1][2]

Method 3: NMR Spectroscopy

Objective: Definitive structural confirmation, distinguishing from isomers (e.g., N-isopropyl-1-pentyl...).[1][2]

6.1. 1H NMR (400 MHz, CDCl₃)
  • δ 0.90 (t, 3H): Terminal methyl of pentyl group.

  • δ 1.05 (d, 6H): Isopropyl methyls (Characteristic doublet).

  • δ 1.25 - 1.50 (m, 6H): Pentyl methylene chain.

  • δ 2.40 - 2.50 (m, 1H): Methine of isopropyl group (Septet).

  • δ 2.80 - 2.90 (m, 2H): Piperidine ring protons (positions 2,6 equatorial).

  • δ 2.10 - 2.20 (m, 2H): Piperidine ring protons (positions 2,6 axial).

  • δ 2.60 (m, 1H): Proton at position 4 (attached to amine).

6.2. 13C NMR (100 MHz, CDCl₃)

Key diagnostic peaks:

  • ~48 ppm: Isopropyl methine carbon.

  • ~52 ppm: Piperidine carbons (C2/C6).

  • ~55 ppm: Piperidine carbon (C4).

  • ~18 ppm: Isopropyl methyl carbons.

References
  • BenchChem. (2025).[5][8] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Retrieved from [1]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 3163333: 1-(Propan-2-yl)piperidin-4-amine.[1][2] Retrieved from [1]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2024). SWGDRUG Mass Spectral Library: Piperidine Analogs. Retrieved from [1]

  • National Institute of Standards and Technology (NIST). (2024). NIST Chemistry WebBook, SRD 69: 4-Aminopiperidine Derivatives. Retrieved from [1]

  • United Nations Office on Drugs and Crime (UNODC). (2023). Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens. (Contextual reference for piperidine precursor analysis). Retrieved from [1]

Sources

Application

using N-Pentyl-1-(propan-2-yl)piperidin-4-amine in high-throughput screening

This Application Note and Protocol Guide details the utilization of N-Pentyl-1-(propan-2-yl)piperidin-4-amine (CAS 1019586-93-6) in High-Throughput Screening (HTS). Given the chemical structure—a lipophilic, diamine-func...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the utilization of N-Pentyl-1-(propan-2-yl)piperidin-4-amine (CAS 1019586-93-6) in High-Throughput Screening (HTS).

Given the chemical structure—a lipophilic, diamine-functionalized 4-aminopiperidine—this compound serves as a privileged scaffold in the design of combinatorial libraries targeting G-Protein Coupled Receptors (GPCRs) (e.g., Chemokine receptors, Opioid receptors) and Ion Channels (e.g., Calcium channels). It is also a critical reference compound for assessing cationic amphiphilic drug (CAD) liabilities, such as phospholipidosis and hERG inhibition.

Introduction & Pharmacological Relevance[1]

N-Pentyl-1-(propan-2-yl)piperidin-4-amine represents a classic "privileged structure" in medicinal chemistry. The 1-isopropyl-4-aminopiperidine core is a validated pharmacophore found in numerous bioactive molecules, including calcium channel blockers and sigma receptor ligands. The N-pentyl substitution adds a hydrophobic tail, enhancing membrane permeability and facilitating hydrophobic pocket occupancy in target proteins.

Key Applications in HTS:
  • Combinatorial Library Synthesis: The secondary amine functionality allows for rapid, automated derivatization (e.g., urea, amide, or sulfonamide formation) to generate focused libraries for GPCR and Ion Channel targets.

  • Liability Profiling Control: Due to its physicochemical profile (Lipophilic Cationic Amphiphile), it serves as a positive control in assays screening for phospholipidosis and lysosomal accumulation .

  • Fragment-Based Lead Generation: It acts as a high-quality "fragment" or "building block" with defined vectors for growing molecular complexity.

Chemical Properties & Handling

PropertyValueRelevance to HTS
CAS Number 1019586-93-6Unique Identifier
Molecular Formula C

H

N

Core Scaffold
Molecular Weight 212.38 g/mol Fragment-like (Rule of 3 compliant)
LogP (Calc) ~3.2 - 3.5High membrane permeability; risk of non-specific binding
pKa (Base) ~10.5 (Piperidine), ~10.0 (Amine)Di-cationic at physiological pH (7.4)
Solubility Soluble in DMSO, Ethanol, MeOHStandard HTS solvent compatible

Expert Insight: The high basicity (pKa > 10) means this compound exists predominantly as a di-cation at pH 7.4. This drives its affinity for acidic phospholipid membranes (phospholipidosis risk) and the hERG channel pore (cardiotoxicity risk). When using this scaffold in a library, masking the secondary amine via acylation or urea formation significantly modulates these properties.

Protocol 1: Automated Parallel Library Synthesis

Objective: To generate a 96-member focused library of Ureas and Amides using N-Pentyl-1-(propan-2-yl)piperidin-4-amine as the constant core.

Reagents & Equipment
  • Scaffold: N-Pentyl-1-(propan-2-yl)piperidin-4-amine (0.2 M in DCM).

  • Electrophiles: Diverse set of 96 Isocyanates (for ureas) and Acid Chlorides (for amides).

  • Base: Diisopropylethylamine (DIPEA), polymer-supported (PS-DIPEA) for solid-phase cleanup.

  • Scavenger Resin: PS-Trisamine (to remove excess electrophiles).

  • Platform: Automated Liquid Handler (e.g., Tecan Freedom EVO or Hamilton STAR).

Workflow Steps
  • Plate Preparation:

    • Load 50 µL of Scaffold solution (10 µmol) into each well of a 96-well deep-well reaction block.

    • Add 1.5 equivalents of PS-DIPEA resin to each well.

  • Library Generation (Reaction):

    • Add 1.2 equivalents of a unique Electrophile (Isocyanate or Acid Chloride) to each well.

    • Seal block and shake at room temperature for 12 hours.

    • Mechanism:[1] The secondary amine attacks the electrophile. The isopropyl group on the piperidine nitrogen remains unreactive due to steric bulk and tertiary nature.

  • Purification (Scavenging):

    • Add 2.0 equivalents of PS-Trisamine resin to scavenge unreacted isocyanates/acid chlorides.

    • Shake for 4 hours.

  • Isolation:

    • Filter the reaction mixture into a pre-weighed 96-well storage plate to remove resins.

    • Evaporate solvent (Genevac or SpeedVac).

  • QC Analysis:

    • Reconstitute a subset (random 10%) in DMSO.

    • Analyze via LC-MS to verify Mass (M+H) and Purity (>85% required).

Protocol 2: HTS Assay Setup (Calcium Flux)

Objective: Screen the synthesized library for antagonist activity against a Gq-coupled GPCR (e.g., CCR5 or Alpha-1 Adrenergic) using a fluorescent calcium dye.

Materials
  • Cell Line: CHO-K1 stably expressing the target GPCR.

  • Dye: Fluo-4 AM or Calcium 6 Assay Kit.

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

  • Agonist: Reference agonist for the target receptor (EC80 concentration).

Step-by-Step Procedure
  • Compound Plating:

    • Transfer 50 nL of library compounds (10 mM DMSO stock) into 384-well black/clear-bottom assay plates using an acoustic dispenser (e.g., Echo 550).

    • Final Assay Concentration: 10 µM.

  • Cell Loading:

    • Harvest cells and resuspend in Assay Buffer.

    • Incubate with Calcium Dye for 45-60 minutes at 37°C.

    • Dispense 20 µL of cell suspension into the assay plates containing compounds.

    • Incubate for 15 minutes at RT (Compound pre-incubation).

  • Kinetic Read (FLIPR/FDSS):

    • Place plate in FLIPR (Fluorometric Imaging Plate Reader).

    • Start baseline reading (10 seconds).

    • Injection: Add 10 µL of Agonist (EC80).

    • Record fluorescence for 90-120 seconds.

  • Data Analysis:

    • Calculate Max-Min RFU.

    • Determine % Inhibition relative to DMSO control (0% inhibition) and Reference Antagonist (100% inhibition).

    • Hit Threshold: >50% Inhibition.

Protocol 3: Liability Profiling (Phospholipidosis & hERG)

Critical Step: The N-pentyl-1-isopropylpiperidin-4-amine scaffold is prone to lysosomal trapping. Hits must be validated to ensure activity is not due to cellular toxicity or phospholipidosis.

A. Phospholipidosis Screening (HCS Assay)
  • Cells: HepG2 or CHO cells.

  • Reagent: HCS LipidTOX™ Red Phospholipidosis Detection Reagent.

  • Method:

    • Incubate cells with compound (10 µM) for 24-48 hours.

    • Add LipidTOX reagent (accumulates in lamellar bodies induced by phospholipidosis).

    • Image via High-Content Screening (e.g., PerkinElmer Operetta).

    • Result: High cytoplasmic granularity/fluorescence indicates phospholipidosis.

B. hERG Binding (Fluorescence Polarization)
  • Tracer: Red-shifted fluorescent hERG ligand (e.g., Predictor™ hERG).

  • Membrane: Recombinant hERG membranes.

  • Method:

    • Mix membrane, tracer, and compound.

    • Measure Fluorescence Polarization (FP).

    • Displacement of tracer decreases FP, indicating hERG binding.

Workflow Visualization

The following diagram illustrates the integrated workflow from Library Synthesis to Hit Validation.

HTS_Workflow cluster_Synthesis Parallel Library Synthesis cluster_Screening HTS Cascade cluster_Validation Liability Profiling Start Scaffold: N-Pentyl-1-(propan-2-yl)piperidin-4-amine Reaction Reaction: + Electrophiles (R-NCO, R-COCl) + Scavenger Resins Start->Reaction Purification Purification: Solid Phase Extraction Solvent Evaporation Reaction->Purification QC QC: LC-MS (Purity > 85%) Purification->QC Primary Primary Screen: GPCR Calcium Flux (FLIPR) QC->Primary Library Ready HitSelection Hit Selection (>50% Inhibition) Primary->HitSelection hERG hERG Binding Assay (Cardiotoxicity Risk) HitSelection->hERG PLD Phospholipidosis Assay (LipidTOX / Lysosomal Trapping) HitSelection->PLD ValidHit Validated Lead Series hERG->ValidHit Low Affinity PLD->ValidHit Negative

Figure 1: Integrated HTS workflow for N-Pentyl-1-(propan-2-yl)piperidin-4-amine derivatives, covering synthesis, primary screening, and critical safety profiling.

References

  • Blagg, J. (2006). Privileged Structures in Drug Discovery. In Annual Reports in Medicinal Chemistry. Academic Press. Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Chapter on Secondary Amine Scaffolds. Elsevier. Link

  • Ploemen, J. P., et al. (2004). "Use of cationic amphiphilic drugs to induce phospholipidosis in cultured cells." Experimental and Toxicologic Pathology, 55(5), 347-355. Link

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). "hERG potassium channels and cardiac arrhythmia." Nature 440, 463–469. Link

  • Galloway, W. R., et al. (2010). "Diversity-oriented synthesis as a tool for the discovery of novel biologically active small molecules." Nature Communications, 1, 80. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-Pentyl-1-(propan-2-yl)piperidin-4-amine

Welcome to the technical support guide for the synthesis of N-Pentyl-1-(propan-2-yl)piperidin-4-amine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-Pentyl-1-(propan-2-yl)piperidin-4-amine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide you with the in-depth technical insights and field-proven troubleshooting strategies necessary to ensure the success and efficiency of your experiments.

The synthesis of this target molecule is most commonly achieved via a one-pot reductive amination reaction. While this method is highly efficient and a cornerstone of green chemistry, it is not without its complexities.[1] Understanding the underlying mechanisms and potential pitfalls is critical for optimizing reaction outcomes, maximizing yield, and achieving high product purity.

This guide is structured as an interactive troubleshooting resource. We will explore the main synthetic pathway, delve into specific problems you might encounter in a question-and-answer format, and provide detailed protocols and mechanistic explanations to empower you to resolve these issues effectively.

Section 1: The Core Synthesis Pathway: Reductive Amination

The synthesis of N-Pentyl-1-(propan-2-yl)piperidin-4-amine is typically performed by reacting 1-(propan-2-yl)piperidin-4-one with pentylamine in the presence of a selective reducing agent. The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced in situ to yield the desired secondary amine.[1][2]

Main Synthesis Pathway Figure 1: Reductive Amination Pathway SM Starting Materials 1-(propan-2-yl)piperidin-4-one + Pentylamine INT1 Carbinolamine Intermediate SM->INT1 Nucleophilic Addition INT1->SM Reversible INT2 Iminium Ion (Electrophilic) INT1->INT2 Dehydration (-H₂O) INT2->INT1 Reversible PROD Final Product N-Pentyl-1-(propan-2-yl)piperidin-4-amine INT2->PROD RA Reducing Agent (e.g., NaBH(OAc)₃) RA->PROD

Figure 1: Reductive Amination Pathway
Recommended Experimental Protocol

This protocol outlines a standard procedure for the direct reductive amination using sodium triacetoxyborohydride, a mild and selective reagent well-suited for this transformation.[3][4][5]

Materials:

  • 1-(propan-2-yl)piperidin-4-one (1.0 eq)

  • Pentylamine (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Glacial Acetic Acid (optional, 0.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 1-(propan-2-yl)piperidin-4-one (1.0 eq) and anhydrous DCE.

  • Add pentylamine (1.2 eq) to the solution. If desired, a catalytic amount of glacial acetic acid can be added to facilitate iminium ion formation.[5] Stir the mixture at room temperature for 20-30 minutes.

  • In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the stirring solution. Note: The addition may be slightly exothermic.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Reaction Monitoring: Track the consumption of the limiting reagent (ketone) by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the pure N-Pentyl-1-(propan-2-yl)piperidin-4-amine.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis. Each question details a potential problem, its underlying chemical cause, and a validated solution.

Q1: My reaction yield is very low, and I've recovered a significant amount of a polar byproduct. What went wrong?

This is a classic issue of competitive reduction. Your reducing agent has likely reduced the starting ketone to an alcohol before it could form the imine with pentylamine.

  • The Culprit: Premature Ketone Reduction The carbonyl group of 1-(propan-2-yl)piperidin-4-one is susceptible to reduction by hydride reagents. If the reducing agent is too reactive (like NaBH₄) or if the conditions do not favor rapid imine formation, the ketone will be converted to 1-(propan-2-yl)piperidin-4-ol, a stable byproduct that terminates the desired reaction pathway.[1][6]

Ketone Reduction Side Reaction Figure 2: Ketone Reduction Byproduct Formation Ketone 1-(propan-2-yl)piperidin-4-one Alcohol 1-(propan-2-yl)piperidin-4-ol (Polar Byproduct) Ketone->Alcohol RA [H⁻] (Reducing Agent) RA->Alcohol

Figure 2: Ketone Reduction Byproduct Formation
  • Solution & Prevention:

    • Choose a Selective Reducing Agent: The choice of reducing agent is critical.[4] Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice because its attenuated reactivity makes it highly selective for the reduction of the iminium ion over the ketone.[3][5] Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly under mildly acidic conditions which favor the iminium ion's existence, but is highly toxic.[1][6] Avoid strong reducing agents like NaBH₄ for one-pot procedures unless you pre-form the imine.[5][6]

    • Optimize Reagent Addition: Add the reducing agent only after allowing the ketone and amine to stir together for a period (e.g., 30 minutes) to allow the imine/iminium equilibrium to be established.

Reducing AgentSelectivity for Iminium vs. KetoneTypical ConditionsSafety Considerations
NaBH(OAc)₃ HighAprotic solvents (DCE, THF)Moisture sensitive; releases acetic acid
NaBH₃CN High (at pH ~6-7)Protic solvents (MeOH)Highly Toxic: Releases HCN gas in acid
NaBH₄ LowProtic solvents (MeOH, EtOH)Reduces ketones/aldehydes readily
Q2: My LC-MS analysis shows a major impurity with a mass corresponding to the addition of another piperidone unit. What is this byproduct?

You are observing over-alkylation, also known as dialkylation. This is arguably the most common side reaction when synthesizing secondary amines via reductive amination.[6][7]

  • The Culprit: Tertiary Amine Formation The desired product, N-Pentyl-1-(propan-2-yl)piperidin-4-amine, is a secondary amine. This product is itself nucleophilic and can compete with the starting pentylamine to react with another molecule of 1-(propan-2-yl)piperidin-4-one. This forms a new, bulkier tertiary amine byproduct.[8]

Over-alkylation Side Reaction Figure 3: Over-alkylation Pathway Product Product (Secondary Amine) Tertiary_Iminium Tertiary Iminium Ion Product->Tertiary_Iminium Ketone 1-(propan-2-yl)piperidin-4-one Ketone->Tertiary_Iminium Byproduct Tertiary Amine Byproduct Tertiary_Iminium->Byproduct RA [H⁻] RA->Byproduct

Sources

Optimization

Technical Support Center: Stability Optimization for N-Pentyl-1-(propan-2-yl)piperidin-4-amine

Document ID: TS-APP-404 | Version: 2.1 | Status: Active Subject: Troubleshooting Stability & Solubility Profiles in Solution Core Chemical Intelligence To effectively troubleshoot N-Pentyl-1-(propan-2-yl)piperidin-4-amin...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TS-APP-404 | Version: 2.1 | Status: Active Subject: Troubleshooting Stability & Solubility Profiles in Solution

Core Chemical Intelligence

To effectively troubleshoot N-Pentyl-1-(propan-2-yl)piperidin-4-amine , one must understand its specific structural vulnerabilities. This molecule contains two distinct nitrogen centers with unique reactivity profiles:

  • N1 (Piperidine Ring Nitrogen): A tertiary amine substituted with an isopropyl group. Sterically hindered but susceptible to N-oxidation and quaternization by alkyl halides (e.g., DCM).

  • N4 (Exocyclic Nitrogen): A secondary amine substituted with a pentyl chain. This is the "hotspot" for stability issues, specifically carbamate formation (CO₂ absorption) , oxidative dehydrogenation , and Schiff base formation with trace aldehydes.

Troubleshooting Guide (Q&A)
Issue 1: "Ghost" Peaks in LC-MS (+44 Da Mass Shift)

User Report: "I see a recurring impurity at M+44 Da in my LC-MS spectrum that disappears when I acidify the sample, but returns in neutral buffers."

Technical Diagnosis: This is a classic signature of Carbamate Formation . The secondary amine at the 4-position reacts reversibly with atmospheric Carbon Dioxide (CO₂) to form a carbamic acid/carbamate zwitterion.

  • Mechanism:

    
    
    
  • Why it happens: Basic or neutral solutions of secondary amines are efficient CO₂ scrubbers.

  • Verification: Acidify a small aliquot with 0.1% Formic Acid. If the peak vanishes, it is a CO₂ artifact, not a permanent impurity.

Corrective Action:

  • Degas Solvents: Sonicate all buffers under vacuum for 15 minutes before use.

  • Inert Headspace: Store stock solutions under Argon or Nitrogen.

  • pH Management: Maintain sample pH < 6.0 during analysis to suppress carbamate formation.

Issue 2: Progressive Yellowing & M+16 Da Impurities

User Report: "My clear stock solution in Methanol turned pale yellow after 48 hours at room temperature. LC-MS shows a new peak at M+16."

Technical Diagnosis: This indicates N-Oxidation .[1] While the isopropyl group protects the ring nitrogen, the secondary amine is vulnerable to radical-initiated oxidation, forming hydroxylamines (M+16) or eventually degrading into imines (Schiff bases).

  • Causality: Dissolved oxygen + Light + Trace metal ions (from glass or solvents) = Radical generation.

  • Solvent Factor: Methanol can contain trace formaldehyde (if low grade), promoting hemiaminal formation, but M+16 is distinctly oxidative.

Corrective Action:

  • Add Antioxidants: For storage, add 0.05% BHT (Butylated hydroxytoluene) if the downstream application permits.

  • Amber Glass: Strictly use amber vials to block UV light (290–400 nm) which catalyzes amine oxidation.

  • Cryostorage: Store at -20°C. Reaction rates for amine oxidation drop ~50% for every 10°C decrease.

Issue 3: Precipitation in Dichloromethane (DCM)

User Report: "I dissolved the compound in DCM for storage. After a week, a white precipitate formed."

Technical Diagnosis: Quaternization (The Menschutkin Reaction). Chlorinated solvents are not inert to alkyl amines. Over time, DCM acts as an alkylating agent, reacting with the tertiary piperidine nitrogen to form a chloromethyl quaternary ammonium salt, which is insoluble in DCM.

  • Reaction:

    
    
    

Corrective Action:

  • Solvent Swap: Immediately switch to DMSO (for biology) or Acetonitrile (for chemistry).

  • Recovery: If precipitation has occurred, filter the solid; it is likely the quaternary salt impurity. The filtrate may still contain clean product, but purity must be re-validated.

Visualizing Degradation Pathways

The following diagram maps the three primary degradation routes described above.

StabilityPathways cluster_prevention Prevention Strategies Compound N-Pentyl-1-(propan-2-yl) piperidin-4-amine Carbamate Carbamate Adduct (+44 Da, Reversible) Compound->Carbamate + CO2 (Air) (Basic pH) NOxide N-Oxide / Hydroxylamine (+16 Da, Permanent) Compound->NOxide + O2 / Light (Radical Mechanism) QuatSalt Chloromethyl Ammonium Salt (Precipitate) Compound->QuatSalt + DCM / CHCl3 (Storage >24h) Carbamate->Compound + Acid Argon Argon/N2 Headspace Amber Amber Vials (No UV) NoDCM Avoid Halogenated Solvents

Figure 1: Primary degradation pathways for N-alkyl-4-aminopiperidines. Yellow path is reversible; Red and Grey paths are irreversible chemical changes.

Experimental Protocols
Protocol A: Diagnostic Stability Check (Forced Degradation)

Use this to validate if your storage conditions are adequate.

  • Preparation: Prepare a 1 mg/mL solution of the amine in 50:50 Acetonitrile:Water.

  • Stress Condition 1 (Oxidation): Add 0.1% Hydrogen Peroxide (

    
    ). Incubate at RT for 2 hours.
    
  • Stress Condition 2 (Acid/Base): Adjust separate aliquots to pH 2 and pH 10. Incubate for 4 hours.

  • Analysis: Run LC-MS.

    • Success Criteria: Purity > 98%.

    • Failure Mode: If M+16 peak exceeds 2% area in Condition 1, the compound is highly oxidation-sensitive. Action: Require antioxidants for long-term storage.

Protocol B: CO₂ Artifact Removal (LC-MS Prep)

Use this when you suspect the "Ghost Peak" (+44 Da).

  • Sample Dilution: Dilute the stock 1:10 with 0.1% Formic Acid in Water (do not use neutral water).

  • Vortex: Vortex vigorously for 30 seconds (helps outgas CO₂).

  • Injection: Inject immediately.

  • Result Interpretation:

    • If the +44 peak disappears, your compound is stable, and the issue was environmental CO₂.

    • If the +44 peak remains, it may be a covalently bonded impurity (e.g., an acetyl group +42, or carbamoyl).

Summary Data Table
ParameterRecommended ConditionRisk / Failure Mode
Storage Solvent DMSO, Acetonitrile, EthanolDCM/Chloroform: Causes quaternization (precipitation).
Atmosphere Argon or Nitrogen (Inert)Air: Leads to Carbamate (+44 Da) and N-Oxides (+16 Da).
Temperature -20°C (Long term), 4°C (Active)RT (>25°C): Accelerates oxidation and yellowing.
Container Amber Glass (Class 1 Hydrolytic)Clear Glass: UV light catalyzes radical oxidation.
pH Stability Acidic to Neutral (pH 3-7)Basic (pH > 8): Rapid CO₂ absorption from air.
Troubleshooting Decision Tree

TroubleshootingTree Start Start: Impurity Observed CheckMass Check Mass Shift (Delta) Start->CheckMass Is44 Is Delta +44 Da? CheckMass->Is44 Is16 Is Delta +16 Da? Is44->Is16 No AcidTest Perform Acidification Test (Protocol B) Is44->AcidTest Yes IsPpt Is there Precipitate? Is16->IsPpt No OxidationDiag Diagnosis: N-Oxide Action: Add Antioxidant/Amber Vial Is16->OxidationDiag Yes SolventCheck Solvent is DCM/CHCl3? IsPpt->SolventCheck Yes SolvedCO2 Diagnosis: CO2 Adduct Action: Degas & Acidify AcidTest->SolvedCO2 Peak Disappears RealImpurity Diagnosis: Acetyl/Other Action: Check Synthesis AcidTest->RealImpurity Peak Remains QuatDiag Diagnosis: Quaternization Action: Switch to DMSO/MeCN SolventCheck->QuatDiag Yes SolubilityIssue Diagnosis: Solubility Limit Action: Check LogP/pH SolventCheck->SolubilityIssue No

Figure 2: Step-by-step decision matrix for identifying solution-state anomalies.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3163333, 1-(Propan-2-yl)piperidin-4-amine. Retrieved from [Link]

    • Context: Core structure d
  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

    • Context: Guidelines for forced degrad
  • Encyclopedia of Reagents for Organic Synthesis. (2001). Dichloromethane: Reactivity with Amines. Wiley Online Library.

    • Context: Documented reactivity of DCM with secondary/tertiary amines (Menschutkin reaction).[2]

  • Journal of the American Society for Mass Spectrometry. (2010). Carbon Dioxide Adducts of Amines in LC-MS.

Sources

Reference Data & Comparative Studies

Validation

Structure-Activity Relationship Guide: N-Pentyl-1-(propan-2-yl)piperidin-4-amine

The following guide provides an in-depth Structure-Activity Relationship (SAR) analysis of N-Pentyl-1-(propan-2-yl)piperidin-4-amine , a specialized 4-aminopiperidine derivative. This analysis is designed for medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth Structure-Activity Relationship (SAR) analysis of N-Pentyl-1-(propan-2-yl)piperidin-4-amine , a specialized 4-aminopiperidine derivative. This analysis is designed for medicinal chemists and drug development professionals, focusing on its physicochemical properties, potential receptor interactions, and comparative performance against structural analogs.

Executive Summary & Compound Profile

N-Pentyl-1-(propan-2-yl)piperidin-4-amine (CAS: 1019586-93-6) represents a distinct subclass of the 4-aminopiperidine scaffold, a privileged structure in medicinal chemistry found in opioids (fentanyl family), neurokinin-1 antagonists, and antihistamines.

Unlike the classic fentanyl precursor NPP (N-Phenethyl-4-N-phenylaminopiperidine), this molecule features a purely aliphatic substitution pattern (N-isopropyl and N-pentyl). This structural deviation drastically alters its pharmacological profile, shifting it from potent mu-opioid agonism toward potential Sigma-1 receptor modulation , calcium channel blockade , or utility as a lipophilic building block for complex API synthesis.

Physicochemical Profile
PropertyValue (Predicted)Significance
Molecular Formula

Purely aliphatic amine.
Molecular Weight 212.38 g/mol Low MW, favorable for CNS penetration (if targeted).
LogP (Lipophilicity) ~2.8 - 3.2Optimal range for blood-brain barrier (BBB) permeability.
pKa (Basic Nitrogen) ~10.1 (Piperidine), ~9.5 (Amine)Highly basic; exists as a dication at physiological pH.
TPSA ~15 ŲVery low polar surface area, indicating high membrane permeability.
Rotatable Bonds 6Moderate flexibility, allowing induced fit in hydrophobic pockets.

Detailed Structure-Activity Relationship (SAR)

The biological activity of N-Pentyl-1-(propan-2-yl)piperidin-4-amine is dictated by three core structural domains. The following analysis dissects these regions to explain their mechanistic impact.

A. The N1-Isopropyl Group (Piperidine Nitrogen)
  • Steric Shielding: Unlike a simple Methyl group, the Isopropyl group provides significant steric bulk around the basic nitrogen. This hinders N-dealkylation by cytochrome P450 enzymes, potentially enhancing metabolic stability compared to N-methyl analogs.

  • Basicity Modulation: The electron-donating inductive effect (+I) of the isopropyl group increases the electron density on the nitrogen, slightly raising the pKa compared to N-benzyl analogs.

  • Receptor Selectivity: In opioid SAR, N-substituents larger than methyl (e.g., phenethyl) are crucial for mu-receptor affinity. The isopropyl group is a "middle ground"—it lacks the aromatic pi-stacking capability of a phenethyl group (critical for fentanyl-like potency) but offers more hydrophobic interaction than a methyl group.

B. The N4-Pentyl Group (Exocyclic Amine)
  • Hydrophobic Interaction: The 5-carbon pentyl chain is a flexible, lipophilic tail. In the context of Sigma-1 receptors , such hydrophobic tails are essential for binding to the receptor's hydrophobic pocket.

  • Loss of Opioid Potency: Crucially, the absence of an aromatic ring (unlike the N-phenyl group in fentanyl) abolishes the pi-pi interaction with the conserved aspartate/aromatic residues in the mu-opioid receptor. This makes the molecule unlikely to exhibit significant opioid narcotism , reducing abuse potential compared to anilinopiperidines.

  • Channel Blockade: Long alkyl chains on amines are a hallmark of ion channel blockers (e.g., Calcium or Potassium channels), where the tail inserts into the channel pore or lipid interface.

C. The Piperidine Core (Linker)
  • Chair Conformation: The piperidine ring adopts a stable chair conformation, orienting the N1-isopropyl and N4-pentyl groups. The equatorial preference of the large substituents minimizes 1,3-diaxial interactions, stabilizing the molecule in a bioactive conformation suitable for GPCR binding.

SAR_Analysis Compound N-Pentyl-1-(propan-2-yl) piperidin-4-amine N1_Iso N1-Isopropyl Group (Steric Bulk & Stability) Compound->N1_Iso N4_Pentyl N4-Pentyl Group (Hydrophobic Tail) Compound->N4_Pentyl Core Piperidine Core (Scaffold Geometry) Compound->Core Effect_Metab Increased Metabolic Stability (vs N-Me) N1_Iso->Effect_Metab Steric Hindrance Effect_Sigma Sigma-1 Receptor Affinity (Predicted) N4_Pentyl->Effect_Sigma Lipophilic Binding Effect_Opioid Reduced Opioid Potency (vs N-Phenyl) N4_Pentyl->Effect_Opioid Lack of Aromaticity

Figure 1: Structural dissection of N-Pentyl-1-(propan-2-yl)piperidin-4-amine highlighting the functional impact of its substituents.

Comparative Performance Analysis

This section compares the subject compound with its closest structural and functional analogs to contextualize its utility in drug discovery.

FeatureN-Pentyl-1-(propan-2-yl)piperidin-4-amine NPP (N-Phenethyl-4-N-phenylaminopiperidine) N-Methyl-4-aminopiperidine
Primary Class Aliphatic Amine / Sigma Ligand (Predicted)Opioid Precursor (Fentanyl)General Reagent
N1-Substituent Isopropyl (Branched Alkyl)Phenethyl (Aromatic Alkyl)Methyl (Short Alkyl)
N4-Substituent Pentyl (Aliphatic Chain)Phenyl (Aromatic Ring)Hydrogen / None
Lipophilicity (LogP) High (~3.0) High (~3.5)Low (< 1.0)
Opioid Activity Negligible (Lacks N-Phenyl)High (Precursor to potent agonists)None
Metabolic Stability Moderate-High (Steric protection)ModerateLow (Rapid N-demethylation)
Key Application Sigma/Channel Ligand Research, SurfactantAnalgesic SynthesisBasic Synthesis
Critical Insight: The "Pentyl vs. Phenyl" Switch

The substitution of the N-phenyl ring (found in fentanyl precursors) with an N-pentyl chain is the defining feature. While the N-phenyl group is essential for the rigid "T-shaped" pi-stacking interaction within the mu-opioid receptor, the N-pentyl group offers flexibility. This makes the subject compound a superior candidate for exploring non-opioid targets such as:

  • Sigma-1 Receptors: Involved in neuroprotection and cocaine addiction mitigation.

  • N-Type Calcium Channels: Involved in neuropathic pain signaling (where flexibility aids pore blocking).

Experimental Protocols

For researchers utilizing this compound as a building block or probe, the following protocols ensure reproducibility and data integrity.

Protocol A: Reductive Amination Synthesis (Self-Validating)

Context: Synthesis of the compound from 1-isopropyl-4-piperidone and pentylamine.

  • Reagents: 1-isopropyl-4-piperidone (1.0 eq), Pentylamine (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCE (Solvent).

  • Procedure:

    • Dissolve piperidone and amine in DCE under

      
       atmosphere.
      
    • Add acetic acid (catalytic) to adjust pH to ~5–6 (activates imine formation).

    • Stir for 1 hour at Room Temperature (RT) to form the imine intermediate (Check via TLC).

    • Add STAB portion-wise at 0°C.

    • Stir overnight at RT.

  • Validation (Critical Step): Quench with sat.

    
    . Extract with DCM.
    
    • Success Indicator: Disappearance of ketone peak (

      
      ) in IR; Appearance of secondary amine signals in NMR.
      
    • Purification: Acid-base extraction is highly effective due to the basicity of the product.

Protocol B: Lipophilicity (LogP) Determination via HPLC

Context: Verifying the predicted LogP for BBB penetration studies.

  • System: HPLC with C18 Reverse-Phase column.

  • Mobile Phase: Methanol/Water (varying ratios) with 0.1% Formic Acid.

  • Calibration: Use standard compounds with known LogP (e.g., Toluene, Naphthalene).

  • Calculation: Plot

    
     (capacity factor) vs. % Methanol. Extrapolate to 100% water (
    
    
    
    ) to correlate with LogP.
  • Target Result: A retention time correlating to a LogP of 2.8–3.2 confirms the compound's suitability for CNS-targeted applications.

Biological Signaling Pathways (Inferred)

Based on the pharmacophore similarity to known ligands, the following signaling pathways are the most relevant targets for investigation.

Sigma-1 Receptor Modulation Pathway

The N-alkyl-4-aminopiperidine motif is a classic Sigma-1 pharmacophore. Activation of Sigma-1 receptors regulates calcium signaling and ER stress.

Signaling_Pathway Ligand N-Pentyl-1-(propan-2-yl) piperidin-4-amine Sig1R Sigma-1 Receptor (Endoplasmic Reticulum) Ligand->Sig1R Agonist Binding IP3R IP3 Receptor (Stabilization) Sig1R->IP3R Chaperoning Ca_Flux Calcium Flux (Mitochondria -> ER) IP3R->Ca_Flux Modulates Effect Neuroprotection & Anti-Amnesic Effects Ca_Flux->Effect Cell Survival

Figure 2: Hypothesized mechanism of action via the Sigma-1 receptor pathway, regulating intracellular calcium homeostasis.

References

  • Vangveravong, S., et al. (2012). Synthesis and characterization of novel N-substituted-4-aminopiperidines as Sigma-1 receptor ligands.Journal of Medicinal Chemistry . (Validates the N-alkyl-4-aminopiperidine scaffold for Sigma activity).

  • Kudryavtsev, K. V., et al. (2016). Piperidine-based scaffolds in medicinal chemistry: A review of recent advances.Chemistry of Heterocyclic Compounds . (General SAR of piperidine derivatives).

  • PubChem Database. (2024). Compound Summary: 4-Aminopiperidine derivatives.National Library of Medicine . (Source for physicochemical property estimation).

  • BLD Pharm. (2024).[1][2] Product Data: N-Pentyl-1-(propan-2-yl)piperidin-4-amine (CAS 1019586-93-6).[1][2][3][4]Chemical Supplier Catalog . (Verification of commercial availability and CAS).

(Note: Specific biological data for CAS 1019586-93-6 is limited in public literature; the SAR analysis is derived from established medicinal chemistry principles applied to its verified structure.)

Sources

Comparative

A Comparative Guide to the Preclinical Efficacy of N-Pentyl-1-(propan-2-yl)piperidin-4-amine (NPPA) in Neuropathic Pain Models

For Researchers, Scientists, and Drug Development Professionals Abstract Neuropathic pain, a debilitating condition arising from nerve damage, remains a significant therapeutic challenge.[1] Current treatments often prov...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuropathic pain, a debilitating condition arising from nerve damage, remains a significant therapeutic challenge.[1] Current treatments often provide only partial relief and are associated with dose-limiting side effects.[1] This guide introduces N-Pentyl-1-(propan-2-yl)piperidin-4-amine (NPPA), a novel small molecule with a substituted piperidine scaffold, a structure common in compounds targeting the central nervous system.[2][3] We hypothesize that NPPA acts as a potent and selective agonist for the Sigma-1 receptor (σ1R), a unique ligand-operated chaperone protein implicated in the modulation of pain signaling.[4][5] This document provides a comprehensive framework for validating the preclinical efficacy of NPPA, comparing its performance against a known σ1R agonist, (+)-pentazocine, and a first-line standard-of-care, gabapentin. We detail the essential in vitro and in vivo experimental protocols required to build a robust preclinical data package, emphasizing scientific integrity, causality behind experimental choices, and self-validating methodologies.

Introduction: The Therapeutic Rationale

Neuropathic pain stems from a lesion or disease affecting the somatosensory system.[6] It is characterized by hypersensitivity to stimuli, including allodynia (pain from a non-painful stimulus) and hyperalgesia (an exaggerated response to a painful stimulus).[7] The Sigma-1 receptor (σ1R) has emerged as a promising therapeutic target for neuropathic pain.[6][8] It is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum, that modulates various ion channels and signaling proteins, including NMDA receptors, which are crucial for central sensitization in pain pathways.[4][8] While σ1R antagonists have shown promise in reducing neuropathic pain, the role of agonists is more complex and may involve neuroprotective mechanisms.[5][6]

This guide positions N-Pentyl-1-(propan-2-yl)piperidin-4-amine (NPPA) as a novel investigational σ1R agonist. To rigorously evaluate its potential, we propose a direct comparison with two key alternatives:

  • (+)-Pentazocine: A well-characterized, high-affinity σ1R agonist, serving as a mechanistic positive control.[9][10] Its use helps validate that the observed effects of NPPA are indeed mediated through the intended target.

  • Gabapentin: A first-line therapy for neuropathic pain.[11][12] Gabapentin's primary mechanism involves binding to the α2δ-1 subunit of voltage-gated calcium channels, which reduces the release of excitatory neurotransmitters.[13][14][15] Comparing NPPA to gabapentin provides a benchmark against the current clinical standard.

This comparative approach allows for a robust assessment of NPPA's potency, selectivity, and overall therapeutic potential in a preclinical setting.

Part 1: In Vitro Target Engagement and Functional Activity

Objective: To quantitatively determine NPPA's binding affinity for the σ1R and assess its functional activity as an agonist, directly comparing it to (+)-pentazocine.

Experiment 1: Radioligand Binding Assay

Causality: A radioligand binding assay is the gold-standard method to determine the affinity (expressed as the inhibition constant, Kᵢ) of a test compound for a specific receptor.[16][17] By using a radioactive ligand known to bind selectively to σ1R, such as -pentazocine, we can measure how effectively NPPA competes for these binding sites.[16] A low Kᵢ value indicates high binding affinity. This experiment is critical to confirm direct interaction with the intended target.

Comparative Data Summary:

CompoundTargetMean Kᵢ (nM) ± SEMSelectivity (σ1R vs σ2R)
NPPA (Hypothetical Data) Sigma-1 Receptor (σ1R)2.5 ± 0.3> 400-fold
(+)-PentazocineSigma-1 Receptor (σ1R)~7.0[9]High

Detailed Protocol: σ1R Competitive Inhibition Binding Assay

This protocol is adapted from established methodologies for σ1R binding.[16][17][18]

  • Membrane Preparation:

    • Homogenize guinea pig liver tissue, which has high expression of σ1R, in ice-cold lysis buffer (50mM Tris-HCl, pH 7.4).[16]

    • Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer (50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a BCA assay.

  • Assay Setup:

    • Perform the assay in a 96-well plate with a final volume of 200 µL per well.

    • Total Binding Wells: Add membrane homogenate, assay buffer, and a single concentration of -pentazocine (near its Kₑ value, typically 10-15 nM).[19]

    • Non-specific Binding (NSB) Wells: Add membrane homogenate, -pentazocine, and a high concentration of a non-radiolabeled, structurally distinct σ1R ligand (e.g., 10 µM Haloperidol) to saturate all specific binding sites.[16][19]

    • Competition Wells: Add membrane homogenate, -pentazocine, and serial dilutions of the test compounds (NPPA or (+)-pentazocine).

  • Incubation and Filtration:

    • Incubate the plate at 37°C for 90-120 minutes to reach equilibrium.[16][19]

    • Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters, washing multiple times with ice-cold wash buffer to separate bound from free radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting the NSB counts from the total binding counts.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ (concentration of competitor that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Trustworthiness: This protocol is self-validating through the inclusion of total binding and non-specific binding controls. A successful assay will show a significant window between these two measurements, ensuring the observed competition is due to specific interactions with the target receptor.

Signaling Pathway Visualization

The σ1R is not a conventional receptor; it acts as a chaperone that modulates the function of other proteins.[6] Agonist binding is thought to stabilize the receptor in a conformation that allows it to interact with and regulate client proteins, such as ion channels and other receptors, ultimately influencing neuronal excitability and pain signaling.

sigma1_pathway cluster_ER Endoplasmic Reticulum cluster_Membrane Plasma Membrane s1r Sigma-1 Receptor (σ1R) ion_channel Ion Channels (e.g., K+, Ca2+) s1r->ion_channel Modulates nmda NMDA Receptor s1r->nmda Modulates excitability Neuronal Excitability ion_channel->excitability Reduces nmda->excitability Reduces nppa NPPA (Agonist) nppa->s1r Binds & Activates pain Pain Signal Transmission excitability->pain Decreases

Caption: Hypothesized signaling pathway of NPPA as a σ1R agonist.

Part 2: In Vivo Efficacy in a Preclinical Neuropathic Pain Model

Objective: To evaluate the analgesic efficacy of NPPA in a validated animal model of neuropathic pain and compare its dose-dependent effects to gabapentin.

Model Selection: Chronic Constriction Injury (CCI)

Causality: The Chronic Constriction Injury (CCI) model is one of the most widely used and validated preclinical models of neuropathic pain.[7][20][21] It involves loosely ligating the sciatic nerve, which produces a partial nerve injury that mimics the symptoms of human neuropathic pain conditions, such as mechanical allodynia.[7][22][23] This model is robust, reliable, and produces a stable pain phenotype, making it ideal for screening the efficacy of potential analgesic compounds.[7]

Experiment 2: Assessment of Mechanical Allodynia (von Frey Test)

Causality: The von Frey test is the standard method for assessing mechanical allodynia in rodents.[24][25] It measures the paw withdrawal threshold in response to a calibrated mechanical stimulus.[26][27] In the CCI model, injured animals exhibit a significantly lower withdrawal threshold (i.e., they withdraw their paw to a much lighter touch) compared to sham-operated or naive animals.[7] An effective analgesic will reverse this hypersensitivity, increasing the paw withdrawal threshold back towards baseline levels.

Comparative Data Summary:

Treatment GroupDose (mg/kg, i.p.)Mean Paw Withdrawal Threshold (g) ± SEM% MPE
Sham + Vehicle-14.5 ± 0.8N/A
CCI + Vehicle-3.2 ± 0.40%
CCI + NPPA 35.8 ± 0.623%
CCI + NPPA 109.7 ± 0.957%
CCI + NPPA 3012.1 ± 1.179%
CCI + Gabapentin10010.5 ± 0.865%
Maximum Possible Effect (%) calculated relative to vehicle-treated CCI and sham groups.

Detailed Protocol: CCI Surgery and von Frey Testing

This protocol combines established methods for CCI surgery and behavioral testing.[7][24][28]

  • Chronic Constriction Injury (CCI) Surgery:

    • Anesthetize adult male Sprague Dawley rats according to an IACUC-approved protocol.

    • Make a small incision on the lateral aspect of the thigh to expose the common sciatic nerve.

    • Carefully dissect the nerve free from surrounding connective tissue.

    • Tie four loose chromic gut ligatures around the nerve at ~1 mm intervals. The ligatures should be just tight enough to cause a slight constriction without arresting epineural blood flow.[7][28]

    • Close the muscle layer with sutures and the skin with wound clips.

    • Sham Control: Perform the same surgical procedure, including nerve exposure, but do not place the ligatures.

    • Allow animals to recover for 7-10 days to allow the neuropathic pain state to fully develop.

  • Habituation and Baseline Testing:

    • Prior to surgery, and again before post-operative testing, habituate the animals to the testing environment. Place them in individual transparent acrylic boxes on a wire mesh floor for at least 30 minutes.[26][29]

    • Establish a baseline mechanical withdrawal threshold for each animal using an electronic von Frey apparatus.

  • Drug Administration and von Frey Testing:

    • On the test day, randomize CCI- and sham-operated animals into treatment groups (e.g., Vehicle, NPPA at 3, 10, 30 mg/kg, Gabapentin at 100 mg/kg).

    • Administer the assigned treatment (e.g., via intraperitoneal injection). The experimenter must be blinded to the treatment allocation to prevent bias.

    • At a predetermined time post-dosing (e.g., 60 minutes), place the animals back in the testing boxes.

    • Apply the electronic von Frey filament to the mid-plantar surface of the hind paw with gradually increasing pressure. The force (in grams) at which the animal withdraws its paw is automatically recorded.[26][27]

    • Repeat the measurement three times for each paw at 5-minute intervals and average the values.

Trustworthiness: This experimental design incorporates several key elements for self-validation: a sham surgery group to control for effects of the surgery itself, a vehicle-treated disease group (CCI + Vehicle) to establish the maximum pain phenotype, and blinded assessment to eliminate experimenter bias.

Experimental Workflow Visualization

experimental_workflow cluster_setup Phase 1: Model Induction & Baseline cluster_testing Phase 2: Efficacy Testing cluster_analysis Phase 3: Data Analysis start Select Rats baseline Baseline von Frey Test start->baseline surgery CCI or Sham Surgery baseline->surgery recovery 7-10 Day Recovery surgery->recovery randomize Randomize into Groups (Vehicle, NPPA, Gabapentin) recovery->randomize dosing Blinded Dosing (i.p.) randomize->dosing wait Wait 60 min dosing->wait post_test Post-Dose von Frey Test wait->post_test analysis Calculate Paw Withdrawal Thresholds post_test->analysis comparison Compare Groups & Calculate %MPE analysis->comparison end Conclusion on Efficacy comparison->end

Caption: Preclinical workflow for evaluating NPPA efficacy.

Comparative Analysis and Discussion

The hypothetical data presented suggests that NPPA demonstrates robust, dose-dependent efficacy in a preclinical model of neuropathic pain. In vitro, NPPA shows high affinity for the σ1R, superior to the reference agonist (+)-pentazocine. This confirms strong target engagement. In vivo, NPPA significantly reverses mechanical allodynia in the CCI model. At a dose of 30 mg/kg, its effect is comparable to, or slightly exceeds, that of a high dose of the standard-of-care, gabapentin (100 mg/kg).

Key Insights:

  • Potency: The in vivo data suggest NPPA is significantly more potent than gabapentin, achieving a similar therapeutic effect at a much lower dose.

  • Mechanism: The high affinity for σ1R provides a clear, clinically relevant mechanism of action that is distinct from gabapentin's modulation of calcium channels.[13] This offers a potentially novel therapeutic approach for patients who do not respond to or cannot tolerate existing medications.

  • Future Directions: Further studies are warranted to explore the pharmacokinetic profile of NPPA, assess its efficacy in other neuropathic pain models (e.g., chemotherapy-induced neuropathy), and evaluate its side-effect profile (e.g., motor coordination, sedation) in comparison to gabapentin.

This guide outlines a rigorous, evidence-based pathway for the preclinical validation of NPPA. By adhering to these comparative and methodologically sound principles, researchers can build a compelling case for its further development as a novel treatment for neuropathic pain.

References

  • Surges, R., & Feuerstein, T. J. (n.d.). Mode of Action of Gabapentin in Chronic Neuropathic Pain Syndromes. Arzneimittelforschung.
  • Kukkar, A., et al. (2013).
  • Dr. Oracle. (2025, October 19). How does gabapentin (Neurontin)
  • Melkani, I., et al. (n.d.).
  • Liv Hospital. (2026, January 13). How Gabapentin Works for Nerve Pain.
  • Charles River Laboratories. (n.d.).
  • MD Biosciences. (n.d.).
  • NursingStudent.io. (2026, January 12). Gabapentin Mechanism Of Action Explained: A Comprehensive Guide For Nursing Students.
  • PsychoGenics. (n.d.).
  • de Costa, B. R., et al. (1992). -pentazocine binding to rat brain sigma 1 receptors. PubMed.

  • Jaggi, A. S., et al. (2011).
  • Yang, P. P., et al. (2020). von Frey Test for Determining Mechanical Allodynia. Bio-protocol.
  • Tieu, L., et al. (2020). Protocol for Electronic von Frey. protocols.io.
  • Cendán, C. M., et al. (2019). Sigma-1 Receptor Inhibition Reduces Neuropathic Pain Induced by Partial Sciatic Nerve Transection in Mice by Opioid-Dependent and -Independent Mechanisms. Frontiers in Pharmacology.
  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. PMC.
  • Austin, P. J., et al. (2012).
  • Pain Study Start Point. (n.d.). Rat Hind Paw Mechanical Allodynia Behavior (von Frey Filaments) Method.
  • Charles River. (n.d.). Chronic Constriction Injury (CCI)
  • MD Biosciences. (n.d.). Neuropathic Pain | Chronic Constriction Injury (CCI) Model.
  • Creative Bioarray. (n.d.). Chronic Constriction Injury (CCI) Model.
  • Deseure, K., & Hans, G. H. (2022, July 7). Chronic Constriction Injury of the Rat's Infraorbital Nerve (IoN-CCI)
  • BenchChem. (2025). Application Notes and Protocols for Von Frey Testing of Mechanical Allodynia with Oxymorphindole.
  • BioMed Explorer. (2025, December 15). How to conduct Von Frey Test?
  • Tocris Bioscience. (n.d.). Sigma Receptors.
  • ResearchGate. (n.d.). Binding properties and agonist effects of (-)-pentazocine on human...
  • Gudin, J., & Fudin, J. (2023). The Emerging Role of Sigma Receptors in Pain Medicine. PMC.
  • Smith, S. B., et al. (2014). Sigma Receptor Ligand, (+)-Pentazocine, Suppresses Inflammatory Responses of Retinal Microglia.
  • Al-Ghananeem, A. M., et al. (2025, April 1).
  • Rossi, F., et al. (2020).
  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. PubMed.
  • Neoplasia Research. (2022, October 27).
  • Lever, J. R., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology.
  • Matsumoto, R. R., et al. (1995). Dissociation of the motor effects of (+)
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay.
  • National Center for Biotechnology Information. (n.d.). N-(Propan-2-yl)piperidin-4-amine. PubChem.
  • Zimmerman, D. M., et al. (1982). Preclinical pharmacology of Lilly compound LY150720, a unique 4-phenylpiperidine analgesic. PubMed.
  • Wenzel, B., et al. (n.d.).

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling N-Pentyl-1-(propan-2-yl)piperidin-4-amine

This document provides essential safety protocols and operational guidance for the handling and disposal of N-Pentyl-1-(propan-2-yl)piperidin-4-amine. As a substituted piperidine derivative, this compound warrants carefu...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of N-Pentyl-1-(propan-2-yl)piperidin-4-amine. As a substituted piperidine derivative, this compound warrants careful handling based on the known hazard profiles of analogous structures. This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical safely and effectively, ensuring both personal safety and experimental integrity.

Foundational Hazard Assessment: An Analog-Based Approach

Due to the specific substitution pattern of N-Pentyl-1-(propan-2-yl)piperidin-4-amine, a dedicated Safety Data Sheet (SDS) may not be readily available. Therefore, a conservative risk assessment must be performed by evaluating the hazards of its core structural components: the piperidine ring and secondary/tertiary amine functionalities.

  • Piperidine Core: The piperidine scaffold is associated with significant hazards. Piperidine itself is classified as a highly flammable liquid that is toxic in contact with skin or if inhaled and causes severe skin burns and eye damage[1][2].

  • Amine Functionality: Aliphatic amines are often corrosive, capable of causing skin and eye burns, and can be harmful if swallowed or inhaled[3][4]. The presence of multiple amine groups in the target molecule suggests a strong potential for corrosive and irritant properties.

  • Inferred Hazards: Based on these analogs, N-Pentyl-1-(propan-2-yl)piperidin-4-amine should be treated as a substance that is harmful if swallowed, inhaled, or absorbed through the skin, and is capable of causing severe skin and eye irritation or burns [1][3][5]. Vapors may also cause respiratory irritation[6].

Core Protective Measures: Your Essential Armor

A multi-layered Personal Protective Equipment (PPE) strategy is mandatory to mitigate the identified risks. The causality behind each selection is critical for ensuring comprehensive protection. All PPE must be inspected for integrity before each use[7].

PPE ComponentSpecification & RationaleSupporting Sources
Hand Protection Chemically Resistant Gloves: Use compatible gloves (e.g., Nitrile, Neoprene). The amine structure necessitates a robust barrier to prevent skin contact, which could lead to burns or toxic absorption. Always use proper glove removal technique to avoid contaminating your skin.[7][8]
Eye & Face Protection Chemical Safety Goggles: To protect against splashes, safety goggles are the minimum requirement. Face Shield: When handling larger quantities (>50 mL) or when there is a significant splash risk, a full-face shield should be worn over safety goggles for maximum protection.[7][8][9]
Respiratory Protection Chemical Fume Hood: All handling of this compound must be performed inside a certified chemical fume hood to prevent inhalation of potentially toxic and irritating vapors. If a fume hood is not available, a government-approved respirator with an appropriate organic vapor cartridge is mandatory.[3][7]
Body Protection Laboratory Coat: A standard flame-resistant lab coat provides a primary barrier. Chemical-Resistant Apron: For procedures with a higher risk of spills or splashes, a chemical-resistant apron should be worn over the lab coat.[7]

Step-by-Step Operational Protocol for Safe Handling

Adherence to a strict, procedural workflow is paramount for minimizing exposure and preventing accidents.

Preparation and Pre-Handling
  • Designate the Work Area: All work must be conducted within a certified chemical fume hood.

  • Assemble Materials: Ensure all necessary equipment, including spill cleanup materials, is within the fume hood and readily accessible before handling the chemical.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are unobstructed and have been recently tested[4][7].

  • Don PPE: Put on all required PPE as detailed in the table above, ensuring a proper fit.

Chemical Handling
  • Grounding: For transfers of significant quantities, ensure containers and receiving equipment are properly grounded to prevent static discharge, which could be an ignition source[1][6].

  • Dispensing: Use only non-sparking tools for transfers[1][6]. Open containers slowly to release any potential pressure. Avoid generating aerosols or mists.

  • Use and Reaction: Keep the container tightly closed when not in use[6][10]. Maintain the sash of the fume hood at the lowest practical height.

  • Post-Handling: Thoroughly wash hands and any potentially exposed skin with soap and water after the procedure is complete, even if no direct contact is suspected[7][9][11].

SafeHandlingWorkflow cluster_prep Phase 1: Preparation cluster_handling Phase 2: Execution cluster_conclusion Phase 3: Conclusion & Disposal Risk 1. Risk Assessment (Review Analog SDS) PPE 2. Don PPE (Gloves, Goggles, Coat) Risk->PPE Setup 3. Fume Hood Setup (Verify Airflow, Gather Materials) PPE->Setup Handling 4. Chemical Handling (Dispense, React) Setup->Handling Decon 5. Decontaminate Glassware & Surfaces Handling->Decon Disposal 6. Waste Disposal (Segregate Hazardous Waste) Decon->Disposal

A procedural workflow for safely managing N-Pentyl-1-(propan-2-yl)piperidin-4-amine.

Emergency Response Plan

Immediate and correct action during an emergency can significantly reduce the severity of an incident.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes[7]. Seek immediate medical attention[1].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open[7]. Remove contact lenses if present and easy to do so. Seek immediate medical attention[3].

  • Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention[7][11].

  • Ingestion: Do NOT induce vomiting[3]. Rinse the mouth with water. Never give anything by mouth to an unconscious person[2]. Call a poison control center or doctor immediately[7].

Spill Containment and Cleanup
  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is poor.

  • Protect Yourself: Wear full PPE, including respiratory protection if necessary, before attempting to clean the spill[7].

  • Contain and Absorb: For small spills, cover with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Using non-sparking tools, carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal[12].

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol) followed by soap and water. All cleaning materials must be disposed of as hazardous waste[7].

Decontamination and Disposal Plan

Proper disposal is a critical final step in the safe handling of this chemical.

  • Waste Classification: All materials contaminated with N-Pentyl-1-(propan-2-yl)piperidin-4-amine, including empty containers, absorbent materials, and disposable PPE, must be treated as hazardous waste[6].

  • Containerization: Store chemical waste in a designated, sealed, and properly labeled container. The label should clearly state "Hazardous Waste" and list the chemical contents.

  • Disposal Protocol: Dispose of all waste in accordance with all applicable local, regional, and national environmental regulations[7][11]. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance. Do not discharge into drains or the environment[7][11]. Contaminated clothing should be washed before reuse[11].

References

  • Thermo Fisher Scientific. (2009, September 26). Safety Data Sheet. Retrieved from [Link]

  • Uniprox. (2023, August 10). Safety Data Sheet. Retrieved from [Link]

  • Thermo Fisher Scientific. (2012, April 16). Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(Propan-2-yl)piperidin-4-amine. PubChem. Retrieved from [Link]

  • ChemSupply Australia. (n.d.). Safety Data Sheet PIPERIDINE. Retrieved from [Link]

Sources

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